molecular formula C12H17O5P B1284223 (-)-Anicyphos CAS No. 98674-83-0

(-)-Anicyphos

Cat. No.: B1284223
CAS No.: 98674-83-0
M. Wt: 272.23 g/mol
InChI Key: HNFXKRNIAWHFJN-LLVKDONJSA-N
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Description

(-)-Anicyphos is a useful research compound. Its molecular formula is C12H17O5P and its molecular weight is 272.23 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O5P/c1-12(2)8-16-18(13,14)17-11(12)9-6-4-5-7-10(9)15-3/h4-7,11H,8H2,1-3H3,(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFXKRNIAWHFJN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128116
Record name 1,3,2-Dioxaphosphorinane, 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-, 2-oxide, (4S)-
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Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98674-83-0
Record name 1,3,2-Dioxaphosphorinane, 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-, 2-oxide, (4S)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaphosphorinane, 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-, 2-oxide, (4S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
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Foundational & Exploratory

(-)-Anicyphos: A Technical Overview of its Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the known chemical structure and properties of (-)-Anicyphos. Despite extensive investigation, publicly available data on the specific biological activities, mechanisms of action, and detailed experimental protocols for this compound are notably scarce. Therefore, this document focuses on its well-established chemical characteristics.

Chemical Structure and Identity

This compound is the (S)-enantiomer of 2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Its chemical structure is characterized by a dioxaphosphorinane ring system substituted with a methoxyphenyl group.

Systematic Name: (4S)-(-)-5,5-Dimethyl-2-hydroxy-4-(2-methoxyphenyl)-1,3,2-dioxaphosphorinane 2-oxide

Stereochemistry: The designation "(-)" indicates that it is levorotatory, rotating plane-polarized light to the left. The "(S)" denotes the absolute configuration at the chiral center. Its enantiomer is (R)-(+)-Anicyphos.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 98674-83-0[1]
Molecular Formula C₁₂H₁₇O₅P[1]
Molecular Weight 272.23 g/mol
Melting Point 194-196 °C
Optical Activity [α]22/D −59° (c = 1 in methanol)
Appearance No data available[1]
Solubility No data available[1]
Storage Conditions 2-8°C for short-term, -20°C for long-term (1-2 years)[1]

Synthesis

The logical workflow for a potential synthesis, based on general chemical principles, is outlined below.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2-methoxybenzaldehyde 2-methoxybenzaldehyde Pudovik reaction Pudovik reaction 2-methoxybenzaldehyde->Pudovik reaction 2,2-dimethyl-1,3-propanediol 2,2-dimethyl-1,3-propanediol Cyclic phosphite formation Cyclic phosphite formation 2,2-dimethyl-1,3-propanediol->Cyclic phosphite formation Phosphorus trichloride Phosphorus trichloride Phosphorus trichloride->Cyclic phosphite formation Cyclic phosphite formation->Pudovik reaction Intermediate A Oxidation Oxidation Pudovik reaction->Oxidation Intermediate B Chiral resolution Chiral resolution Oxidation->Chiral resolution Racemic Anicyphos This compound This compound Chiral resolution->this compound

Caption: Generalized synthetic workflow for α-hydroxyphosphonates.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature have not yielded specific information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is often listed in chemical supplier catalogs, suggesting its primary use may be as a synthetic intermediate or a chiral resolving agent rather than a biologically active molecule.

Due to the absence of data on its biological effects, no signaling pathway diagrams or tables of quantitative biological data can be provided.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

Conclusion

This compound is a well-characterized chemical entity with defined physicochemical properties. However, its biological role remains unelucidated in the public domain. For researchers in drug discovery and development, this compound may represent an unexplored scaffold. Any investigation into its potential biological effects would require de novo screening and characterization. This guide serves as a foundational document summarizing the existing chemical knowledge of this compound.

References

(S)-(-)-AnicyphOS CAS number and identification

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 98674-83-0

This technical guide provides a summary of the available information on (S)-(-)-AnicyphOS, a chiral organophosphorus compound. The document is intended for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

(S)-(-)-AnicyphOS, with the systematic name (4S)-(-)-5,5-Dimethyl-2-hydroxy-4-(2-methoxyphenyl)-1,3,2-dioxaphosphinane 2-oxide, is a specific enantiomer of the Anicyphos molecule. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 98674-83-0.[1][2][3] The corresponding (R)-(+)-enantiomer is assigned the CAS number 98674-82-9.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (S)-(-)-AnicyphOS

PropertyValueReference(s)
Molecular Formula C₁₂H₁₇O₅P[1][3]
Molecular Weight 272.23 g/mol [1][3]
Appearance White to off-white solid
Melting Point 194-196 °C[1][4]
Optical Activity [α]²²/D −59° (c = 1 in methanol)[1][4]
Storage Temperature 2-8°C[1][4]

Synthesis and Experimental Protocols

Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols for the specific synthesis of (S)-(-)-AnicyphOS could not be located. General methods for the synthesis of related chiral organophosphorus compounds, such as P-stereogenic phosphine oxides, often involve asymmetric synthesis or chiral resolution of a racemic mixture.[5]

One common approach to obtaining enantiomerically pure compounds is through the use of a chiral resolving agent to separate a racemic mixture.[6][7] For a structurally related compound, phencyphos, resolution of the racemic mixture was achieved.[8] However, a specific, validated protocol for the enantioselective synthesis or resolution of Anicyphos has not been publicly documented.

Applications in Research and Drug Development

The available literature does not contain specific studies detailing the applications of (S)-(-)-AnicyphOS in drug development or its biological activity. Organophosphorus compounds, in general, are a class of molecules with broad applications in medicinal chemistry and materials science.[5] Chiral organophosphorus compounds, in particular, are of interest as chiral ligands in asymmetric catalysis and as potential therapeutic agents where stereochemistry can play a crucial role in biological activity.[5][9]

Signaling Pathways and Mechanism of Action

There is currently no publicly available information describing the interaction of (S)-(-)-AnicyphOS with any biological signaling pathways or detailing its mechanism of action.

Logical Relationships and Experimental Workflows

Due to the absence of published experimental studies involving (S)-(-)-AnicyphOS, there are no established experimental workflows or logical relationships to be visualized.

Disclaimer: The information provided in this document is based on currently available public data. The lack of detailed experimental procedures and biological data suggests that (S)-(-)-AnicyphOS may be a commercially available but not extensively studied research chemical. Researchers should exercise caution and perform their own validation when using this compound.

References

Anicyphos Enantiomers: A Technical Overview of Their Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The field of stereochemistry has profound implications in drug development and materials science. The differential biological activity and material properties of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, necessitate the development of methods for their selective synthesis and separation. This technical guide focuses on the discovery and origin of the enantiomers of Anicyphos, chemically known as 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. While detailed research on the specific biological pathways and extensive experimental protocols for Anicyphos enantiomers remains limited in publicly accessible scientific literature, this document consolidates the available chemical and physical data and draws parallels with closely related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties of Anicyphos Enantiomers

The distinct three-dimensional arrangement of atoms in the (R)-(+)-Anicyphos and (S)-(-)-Anicyphos enantiomers gives rise to their characteristic optical activity, a primary method for their differentiation. The key physicochemical properties are summarized in the table below for easy comparison.

Property(R)-(+)-Anicyphos(S)-(-)-Anicyphos
CAS Number 98674-82-998674-83-0
Molecular Formula C₁₂H₁₇O₅PC₁₂H₁₇O₅P
Molecular Weight 272.23 g/mol 272.23 g/mol
Melting Point 197-200 °C[1]194-196 °C
Optical Activity [α]²³/D +58°, c = 1 in methanol[α]²²/D −59°, c = 1 in methanol

Discovery and Origin

Potential Methodologies for Enantiomeric Separation

While specific experimental protocols for the synthesis and resolution of Anicyphos enantiomers are not detailed in the available literature, techniques employed for similar chiral organophosphorus compounds, such as "Phencyphos" (2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide), offer valuable insights.

Preferential Crystallization

One established method for resolving enantiomers is preferential crystallization. This technique relies on the ability of a racemic solution to crystallize as a conglomerate, which is a mechanical mixture of enantiomerically pure crystals. For Phencyphos, it was found that while the anhydrous form is a racemic compound, its hydrate forms a conglomerate. This property was exploited to develop a preferential crystallization process.[2]

Hypothetical Experimental Workflow for Anicyphos Resolution:

G cluster_0 Racemic Anicyphos Preparation cluster_1 Seeding and Crystallization cluster_2 Isolation and Analysis racemic_synthesis Synthesis of Racemic Anicyphos dissolution Dissolution in a suitable solvent system (e.g., methanol/water) racemic_synthesis->dissolution seeding Introduction of seed crystals of one pure enantiomer (e.g., (R)-(+)-Anicyphos) dissolution->seeding crystallization Controlled crystallization of the seeded enantiomer seeding->crystallization filtration Filtration to isolate enantiomerically enriched crystals crystallization->filtration analysis Analysis of optical purity (e.g., polarimetry) filtration->analysis mother_liquor Mother liquor enriched in the other enantiomer filtration->mother_liquor

Caption: Hypothetical workflow for the resolution of Anicyphos enantiomers.

This process would involve dissolving racemic Anicyphos in a solvent system that promotes the formation of a conglomerate upon cooling or evaporation. By introducing seed crystals of one pure enantiomer, for instance, (R)-(+)-Anicyphos, the crystallization of that specific enantiomer is induced, leading to its separation from the solution. The mother liquor would consequently become enriched in the (S)-(-)-Anicyphos enantiomer, which could then be isolated through a similar process.

Biological Activity Considerations

The biological activities of Anicyphos enantiomers have not been specifically documented in the available research. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] This is due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors.

For other chiral organophosphorus compounds, studies have demonstrated enantiomer-specific effects. For example, in the case of the insecticide fenamiphos, the (+)-enantiomer was found to be significantly more toxic to Daphnia and a more potent inhibitor of butyrylcholinesterase than the (-)-enantiomer. Such findings underscore the importance of evaluating the biological activity of individual enantiomers.

Logical Relationship of Enantiomer Bioactivity:

G cluster_0 Chiral Drug cluster_1 Enantiomers cluster_2 Biological System cluster_3 Biological Response racemate Racemic Anicyphos enantiomer_R (R)-(+)-Anicyphos racemate->enantiomer_R enantiomer_S (S)-(-)-Anicyphos racemate->enantiomer_S receptor Chiral Receptor/ Enzyme enantiomer_R->receptor Stereospecific Interaction enantiomer_S->receptor Stereospecific Interaction response_R Potentially Different Pharmacological Effect receptor->response_R response_S Potentially Different Pharmacological Effect receptor->response_S

Caption: Interaction of Anicyphos enantiomers with a chiral biological target.

Given that Anicyphos is an organophosphorus compound, its potential biological activities could involve the inhibition of esterase enzymes, such as acetylcholinesterase, which is a common mechanism of action for this class of compounds. Any future research into the biological effects of Anicyphos should prioritize the separate evaluation of each enantiomer to fully characterize their potential therapeutic or toxicological profiles.

Conclusion

While the discovery and origin of Anicyphos enantiomers are not well-documented in publicly available scientific literature, their availability from chemical suppliers indicates that synthesis and separation methodologies exist. Based on related compounds, preferential crystallization presents a plausible method for their resolution. The fundamental principles of stereochemistry strongly suggest that the (R)-(+) and (S)-(-) enantiomers of Anicyphos will exhibit different biological activities. Further research is necessary to elucidate the specific synthetic and resolution protocols and to comprehensively evaluate the pharmacological and toxicological profiles of each enantiomer. Such studies are crucial for any potential application of Anicyphos in drug development or other scientific fields.

References

(-)-Anicyphos molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the molecular properties of (-)-Anicyphos, this document provides essential data for researchers, scientists, and professionals in drug development.

Core Molecular Data of this compound

This compound, a notable chemical compound in research, possesses specific physical and chemical properties that are crucial for its application and study. The fundamental molecular characteristics are summarized below.

PropertyValueSource
Molecular FormulaC12H17O5P[1][2][3][4]
Molecular Weight272.23 g/mol [2][3][4]
Alternate Molecular Weight272[1][5]

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of a compound like this compound typically involve techniques such as mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The compound is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured. This accurate mass measurement allows for the determination of the elemental composition and thus the molecular formula.

Elemental Analysis: Combustion analysis is a common method for elemental analysis. A sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and weighed. The masses of these products are then used to calculate the percentage of each element in the original compound, which helps in confirming the empirical and molecular formula.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound, its chemical formula, and its molecular weight.

Anicyphos_Properties Anicyphos This compound Formula Molecular Formula C12H17O5P Anicyphos->Formula has MolWeight Molecular Weight 272.23 g/mol Formula->MolWeight determines

Molecular properties of this compound.

References

Spectroscopic Data of (S)-(-)-Anicyphos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral organophosphorus compound (S)-(-)-Anicyphos, also known as (4S)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Due to the limited public availability of specific experimental spectra for this compound, this document outlines the expected data based on its chemical structure and provides detailed, generalized experimental protocols for acquiring such data.

Compound Information

PropertyValue
Compound Name (S)-(-)-Anicyphos
Systematic Name (4S)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
CAS Number 98674-83-0
Molecular Formula C₁₂H₁₇O₅P
Molecular Weight 272.23 g/mol
Chirality (S)

Spectroscopic Data Summary

The following tables present the expected spectroscopic data for (S)-(-)-Anicyphos based on its structure. It is important to note that these are predicted values and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Expected chemical shifts (δ) in ppm relative to a standard reference (e.g., TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.5m4HAromatic protons
~5.0d1HCH-O-P
~4.0m2HO-CH₂-C
~3.8s3HOCH₃
~1.0-1.2s6HC(CH₃)₂
Variablebr s1HP-OH

¹³C NMR (Carbon-13 NMR)

Expected chemical shifts (δ) in ppm.

Chemical Shift (ppm)Assignment
~155Ar-C-O
~120-130Aromatic CH
~110Aromatic CH
~80CH-O-P
~75O-CH₂-C
~55OCH₃
~35C(CH₃)₂
~20-25C(CH₃)₂

³¹P NMR (Phosphorus-31 NMR)

Expected chemical shift (δ) in ppm relative to a standard reference (e.g., 85% H₃PO₄).

Chemical Shift (ppm)Assignment
~0-20P=O
Infrared (IR) Spectroscopy

Expected characteristic absorption bands in cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (P-OH)
3050-3000MediumAr-H stretch
2980-2850Medium-StrongC-H stretch (aliphatic)
1600, 1480MediumC=C stretch (aromatic)
1250-1200StrongP=O stretch
1050-1000StrongP-O-C stretch
Mass Spectrometry (MS)

Expected major fragments and their mass-to-charge ratio (m/z).

m/zIon
272[M]⁺ (Molecular Ion)
257[M - CH₃]⁺
151[M - C₅H₁₀O₂P]⁺
136[C₈H₈O₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of (S)-(-)-Anicyphos in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ³¹P NMR: Acquire the spectrum with or without proton decoupling. A standard single-pulse experiment is typically sufficient.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid (S)-(-)-Anicyphos sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

  • For EI: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and introduce it into the instrument via a direct insertion probe or a gas chromatograph.

  • For ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate) and introduce it into the ion source via direct infusion or through a liquid chromatograph.

Data Acquisition:

  • Calibrate the mass spectrometer using a known standard.

  • Set the appropriate ionization and analyzer parameters.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Compound: (S)-(-)-Anicyphos Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR NMR Tube IR IR Spectrometer Dissolution->IR ATR Crystal/Pellet MS Mass Spectrometer Dissolution->MS Direct Infusion/GC/LC NMR_Data NMR Spectra (1H, 13C, 31P) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Final_Report Final_Report Structure->Final_Report Final Report

Caption: General workflow for spectroscopic analysis.

Logical_Relationship Logical Relationship of Spectroscopic Data cluster_nmr NMR cluster_ir IR cluster_ms MS Anicyphos (S)-(-)-Anicyphos Structure H1_NMR 1H NMR (Proton Environment) Anicyphos->H1_NMR C13_NMR 13C NMR (Carbon Skeleton) Anicyphos->C13_NMR P31_NMR 31P NMR (Phosphorus Center) Anicyphos->P31_NMR IR_Spec IR Spectroscopy (Functional Groups) Anicyphos->IR_Spec Mass_Spec Mass Spectrometry (Molecular Weight & Fragmentation) Anicyphos->Mass_Spec Confirmation Structural Confirmation H1_NMR->Confirmation C13_NMR->Confirmation P31_NMR->Confirmation IR_Spec->Confirmation Mass_Spec->Confirmation

Caption: Interrelation of spectroscopic data for structural analysis.

Navigating the Physicochemical Landscape of (-)-Anicyphos: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility and stability data for the specific compound (-)-Anicyphos is limited. This guide provides a comprehensive framework based on the general properties of organophosphorus compounds and established industry-standard methodologies for determining these critical parameters. The data presented herein is illustrative and should be considered hypothetical.

Data Presentation: Illustrative Physicochemical Properties

To facilitate the understanding of potential solubility and stability profiles for this compound, the following tables present hypothetical data. This data is derived from the known behavior of related organophosphorus compounds and is intended for illustrative purposes only. Empirical testing is required to determine the actual values for this compound.

Hypothetical Solubility Profile

The solubility of organophosphorus compounds can vary significantly based on the specific substituents and the nature of the solvent. Mono- and di-esters tend to be more water-soluble, while tri-esters are generally more hydrophobic[1]. The following table illustrates a potential solubility profile for this compound in various pharmaceutically relevant solvents.

Solvent Type Hypothetical Solubility (mg/mL) at 25°C Notes
Water (pH 7.4)Aqueous0.5 - 2.0Low to moderate aqueous solubility is common for complex organophosphates.
Phosphate Buffered Saline (PBS)Aqueous Buffer0.6 - 2.5Solubility may be slightly enhanced in buffered systems.
MethanolOrganic (Polar, Protic)> 50Generally high solubility in polar organic solvents.
EthanolOrganic (Polar, Protic)> 50High solubility expected.
Dimethyl Sulfoxide (DMSO)Organic (Polar, Aprotic)> 100Often used as a stock solvent due to high solubilizing capacity.
AcetonitrileOrganic (Polar, Aprotic)20 - 40Good solubility, often used in analytical chromatography.
Dichloromethane (DCM)Organic (Nonpolar)10 - 30Moderate solubility in nonpolar organic solvents.
HexanesOrganic (Nonpolar)< 0.1Poor solubility is expected in highly nonpolar solvents.
Illustrative Stability Data: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2][3] The following table summarizes hypothetical results from a forced degradation study on this compound, indicating its potential lability under various stress conditions. The goal of such a study is typically to achieve 5-20% degradation.[3]

Stress Condition Methodology Hypothetical Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours15%Hydrolysis of the phosphate ester bond.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours25%More rapid hydrolysis compared to acidic conditions.
Oxidation 3% H₂O₂ at room temp. for 24 hours10%Oxidation of the phosphorus center or other susceptible moieties.
Thermal Degradation Solid state at 80°C for 48 hours5%Generally stable to dry heat, but some degradation may occur.
Photolytic Degradation UV light (254 nm) for 24 hours8%Potential for photolytic cleavage of bonds.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline established methodologies based on international guidelines.

Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent system.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

  • Calibrated micropipettes and analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential.

  • Solvent Addition: Add a precise, known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Immediately dilute the supernatant with an appropriate solvent to prevent precipitation. Quantify the concentration of dissolved this compound using a validated HPLC method against a standard curve.

  • Calculation: The solubility is reported in mg/mL or µg/mL based on the quantified concentration.

Stability Assessment: Forced Degradation Protocol

This protocol outlines a typical forced degradation study as recommended by the International Council for Harmonisation (ICH) guidelines to understand the intrinsic stability of a drug substance.[4][5][6]

Objective: To identify degradation products and pathways for this compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, mix the stock solution with the stressor in a glass vial.

  • Include a control sample (drug substance in the same solvent system without the stressor) kept at ambient temperature.

  • After the specified time, neutralize the samples if necessary (e.g., acid/base hydrolysis).

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to profile the degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Subsequently, dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

Visualizations: Workflows and Potential Pathways

Experimental Workflow

The following diagram illustrates the general workflow for conducting solubility and stability studies as detailed in the protocols above.

G cluster_solubility Solubility Study cluster_stability Stability Study (Forced Degradation) S1 Add Excess Solid to Vial S2 Add Solvent S1->S2 S3 Equilibrate (24-48h at 25°C) S2->S3 S4 Centrifuge S3->S4 S5 Collect Supernatant S4->S5 S6 Quantify by HPLC S5->S6 T1 Prepare Stock Solution (1 mg/mL) T2 Apply Stressors (Acid, Base, Oxidative, Thermal, Photolytic) T1->T2 T3 Incubate (Specified Time/Temp) T2->T3 T4 Neutralize (if needed) T3->T4 T5 Analyze by Stability-Indicating HPLC T4->T5

Fig. 1: General workflow for solubility and stability testing.
Potential Signaling Pathway Interactions

While specific signaling pathway interactions for this compound are not documented, organophosphorus compounds as a class are known to interact with various cellular signaling cascades, often through the inhibition of key enzymes or modulation of receptor activity. The diagrams below represent generalized pathways that could be investigated.

Note: These diagrams are for illustrative purposes and do not represent confirmed interactions for this compound.

MAPK_Pathway Ext_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Ext_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Response (Proliferation, Differentiation) TF->Response OP_Compound Organophosphorus Compound OP_Compound->ERK Potential Modulation

Fig. 2: Generalized MAPK/ERK signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., Cytokine, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Inflammation, Immunity) Nucleus->Gene OP_Compound Organophosphorus Compound OP_Compound->IKK Potential Modulation

Fig. 3: Generalized NF-κB signaling pathway.

References

In-Depth Technical Guide on the Biological Activity of Chiral Dioxaphosphorinane Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of chiral dioxaphosphorinane oxides, with a focus on their potential as anticancer agents. This document synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes putative signaling pathways and experimental workflows.

Core Focus: Anticancer Activity of Chiral Dioxaphosphorinane Oxides

Recent research has highlighted the potential of chiral dioxaphosphorinane oxides as potent cytotoxic agents against various cancer cell lines. A notable study by Dorosti et al. (2020) synthesized a series of new dioxaphosphorinane derivatives and evaluated their anticancer activity. The findings from this study form the primary basis of the quantitative data presented herein.

Quantitative Data Presentation

The cytotoxic effects of four synthesized dioxaphosphorinane oxide compounds were evaluated against three human cancer cell lines: breast cancer (MCF-7), prostate cancer (PC-3), and cervical cancer (HeLa). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. All values are presented in nanomolar (nM).

CompoundR GroupMCF-7 IC50 (nM)PC-3 IC50 (nM)HeLa IC50 (nM)
1 4-CH3OC6H4---
2 4-NO2C6H4---
3 C6H5---
4 4-CH3OC6H4NH0.03 ± 0.0070.011 ± 0.0030.05 ± 0.009
Cyclophosphamide (Standard Drug) ----

Data sourced from Dorosti et al., 2020. Note: Specific IC50 values for compounds 1, 2, 3, and cyclophosphamide were not provided in the primary literature.

Compound 4 , which features a phosphinourea backbone and a methoxy substitute, demonstrated the highest potency across all three cell lines, with IC50 values in the low nanomolar range. Structure-activity relationship (SAR) analysis suggests that the high lipophilicity and molecular volume of compound 4 are directly correlated with its potent anticancer activity.

Experimental Protocols

The following sections detail the generalized experimental protocols for the key assays typically employed in the evaluation of anticancer activity for compounds such as chiral dioxaphosphorinane oxides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, HeLa) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (chiral dioxaphosphorinane oxides) and a standard drug (e.g., cyclophosphamide). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates add_compounds Add compounds to cells cell_seeding->add_compounds compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay Workflow
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Methodology:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.

  • Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).

  • Resuspension: Cells are resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (live, early apoptotic, late apoptotic, and necrotic) are quantified.

G Annexin V/PI Apoptosis Assay Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_detection Detection treat_cells Treat cells with test compounds harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend cells in binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_staining Incubate in the dark add_stains->incubate_staining flow_cytometry Analyze by flow cytometry incubate_staining->flow_cytometry quantify Quantify cell populations flow_cytometry->quantify

Apoptosis Assay Workflow

Putative Signaling Pathways in Anticancer Activity

While the precise molecular mechanisms of action for the highly active chiral dioxaphosphorinane oxides have not been fully elucidated in the available literature, their potent cytotoxic effects suggest the induction of programmed cell death, or apoptosis. The following diagrams illustrate the canonical intrinsic and extrinsic apoptotic pathways, which are common targets of anticancer agents.

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, which many cytotoxic drugs induce. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria, ultimately activating a cascade of caspases that execute cell death.

G Intrinsic Apoptotic Pathway compound Chiral Dioxaphosphorinane Oxide stress Intracellular Stress (e.g., DNA Damage) compound->stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic Apoptotic Pathway
Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases (e.g., Caspase-8), which then activate the same executioner caspases as the intrinsic pathway.

G Extrinsic Apoptotic Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor disc DISC Formation (FADD, pro-Caspase-8) receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bid Bid Cleavage to tBid caspase8->bid Crosstalk apoptosis Apoptosis caspase3->apoptosis intrinsic_path Intrinsic Pathway (Mitochondrial Amplification) bid->intrinsic_path intrinsic_path->caspase3

Extrinsic Apoptotic Pathway

Future Directions

The potent in vitro anticancer activity of certain chiral dioxaphosphorinane oxides warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. Mechanistic studies, including analysis of cell cycle progression, expression of key apoptotic regulatory proteins (e.g., Bcl-2 family members, caspases), and potential off-target effects, are crucial for advancing these promising compounds in the drug development pipeline. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these agents in preclinical cancer models.

Uncharted Territory: The Therapeutic Potential of (-)-Anicyphos Remains Undiscovered

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific and technical literature reveals a significant knowledge gap regarding the biological activity and potential therapeutic targets of the chemical compound (-)-Anicyphos. Despite its documentation in chemical databases, there is currently no publicly available research detailing its pharmacological effects, mechanism of action, or engagement with any biological pathways. Consequently, for researchers, scientists, and drug development professionals, this compound represents a truly novel chemical entity with an as-yet-unwritten biological story.

This in-depth guide addresses the current state of knowledge on this compound and outlines the necessary future steps to elucidate its therapeutic potential.

Current Status: A Chemical Entity Without a Biological Profile

Searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yield no studies investigating the biological effects of this compound. The available information is confined to its chemical structure, properties, and identifiers, such as its CAS registry number.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (4R)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide
Synonyms (R)-(+)-Anicyphos
Molecular Formula C₁₂H₁₇O₅P
Molecular Weight 272.23 g/mol
CAS Number 98674-82-9

Note: Data is compiled from publicly available chemical databases. No biological activity data is available.

The Path Forward: A Roadmap for Target Identification and Validation

Given the absence of existing data, the exploration of this compound's therapeutic potential must begin with foundational, exploratory research. The following sections outline standard experimental workflows for identifying and validating novel therapeutic targets for a compound like this compound.

Initial Screening for Bioactivity

The first step is to determine if this compound exerts any biological effect. This is typically achieved through a combination of high-throughput screening (HTS) and phenotypic screening.

Experimental Protocol: High-Throughput Screening (HTS) for Target Identification

  • Assay Development: A panel of biochemical and cell-based assays is established. Biochemical assays will typically include a diverse set of purified enzymes and receptors to test for direct inhibition or activation. Cell-based assays will utilize various cell lines (e.g., cancer cell lines, primary neurons, immune cells) to screen for effects on cell viability, proliferation, signaling pathways, or other cellular functions.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to test a range of concentrations.

  • Screening: The compound is added to the assay plates containing the biological targets or cells. Appropriate controls (positive and negative) are included on each plate.

  • Data Acquisition: After a defined incubation period, the assay signal (e.g., fluorescence, luminescence, absorbance) is measured using a plate reader.

  • Data Analysis: The raw data is normalized, and "hit" compounds are identified based on a predefined activity threshold (e.g., >50% inhibition). For active compounds, dose-response curves are generated to determine potency (e.g., IC₅₀ or EC₅₀ values).

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound This compound HTS High-Throughput Screening Compound->HTS Assay_Panel Assay Panel (Biochemical & Cell-Based) Assay_Panel->HTS Data_Acq Data Acquisition HTS->Data_Acq Hit_ID Hit Identification Data_Acq->Hit_ID Dose_Response Dose-Response & Potency (IC50) Hit_ID->Dose_Response

Caption: A generalized workflow for high-throughput screening to identify initial biological activity.

Target Deconvolution and Validation

If this compound shows a promising phenotype in cell-based screens (e.g., potent anti-cancer activity), the next critical step is to identify its specific molecular target(s).

Experimental Protocol: Affinity-Based Target Identification

  • Probe Synthesis: this compound is chemically modified to incorporate a reactive group and a reporter tag (e.g., biotin) to create an affinity probe.

  • Cell Lysate Incubation: The affinity probe is incubated with a lysate from the responsive cells to allow binding to its target protein(s).

  • Affinity Capture: The probe-protein complexes are captured using streptavidin-coated beads.

  • Elution and Proteomics: The bound proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry.

  • Target Validation: The identified candidate proteins are then validated as the true targets of this compound using techniques such as:

    • Direct Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinity.

    • Genetic Approaches: siRNA or CRISPR-Cas9 to knockdown the expression of the candidate target and observe if the cellular effect of this compound is diminished.

Diagram: Target Deconvolution Logic

Target_Deconvolution Active_Compound Active this compound (from phenotypic screen) Affinity_Probe Synthesize Affinity Probe Active_Compound->Affinity_Probe Capture Affinity Capture & Mass Spectrometry Affinity_Probe->Capture Candidate_Targets Identify Candidate Targets Capture->Candidate_Targets Validation Target Validation (SPR, siRNA, CRISPR) Candidate_Targets->Validation Validated_Target Validated Therapeutic Target Validation->Validated_Target

Caption: Logical flow for identifying and validating the molecular target of a bioactive compound.

Potential Signaling Pathways to Investigate

Once a validated target is identified, research will focus on elucidating the downstream signaling pathways affected by the interaction of this compound with its target. The nature of the target will dictate the relevant pathways. For instance:

  • If the target is a kinase: The MAPK, PI3K/Akt, or JAK/STAT pathways would be primary candidates for investigation.

  • If the target is a G-protein coupled receptor (GPCR): Downstream signaling involving cAMP, IP3, or DAG would be examined.

  • If the target is a nuclear receptor: Changes in gene expression profiles would be analyzed.

Diagram: Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling Cascade cluster_output Cellular Response Anicyphos This compound Target Validated Target (e.g., Kinase X) Anicyphos->Target Inhibits Protein_A Protein A Target->Protein_A Protein_B Protein B Protein_A->Protein_B TF Transcription Factor Protein_B->TF Response Therapeutic Effect (e.g., Apoptosis) TF->Response

Caption: A conceptual diagram of how this compound might modulate a signaling pathway.

Conclusion

The therapeutic landscape of this compound is, at present, a blank canvas. For organizations engaged in drug discovery and development, this represents both a challenge and an opportunity. The absence of prior art means that any discovery of bioactivity and therapeutic targets would be novel and potentially groundbreaking. The systematic application of modern drug discovery methodologies, from high-throughput screening to target validation and pathway analysis, will be essential to unlock the potential of this enigmatic compound. Future research is eagerly awaited to define the biological role and therapeutic promise of this compound.

(-)-Anicyphos: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety, handling, and storage guidelines for (-)-Anicyphos based on currently available data. Due to the limited publicly available information on the specific biological applications of this compound, the experimental protocol and signaling pathway described herein are representative examples based on the broader class of organophosphorus compounds. Researchers should validate all procedures and hypotheses with specific experimental data.

Chemical and Physical Properties

This compound, with the chemical name (4S)-(-)-5,5-Dimethyl-4-(2-methoxyphenyl)-1,3,2-dioxaphosphinan-2-ol 2-oxide, is a chiral organophosphorus compound. Its properties are summarized below.

PropertyValue
CAS Number 98674-83-0
Molecular Formula C₁₂H₁₇O₅P
Molecular Weight 272.23 g/mol
Appearance Solid
Melting Point 194-196 °C
Optical Activity [α]22/D −59°, c = 1 in methanol
Storage Temperature 2-8 °C

Safety and Hazard Information

This compound is classified as an irritant. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
NFPA 704 Ratings
CategoryRatingDescription
Health 2Moderate Hazard - Temporary or minor injury may occur.
Flammability 0Minimal Hazard - Materials that will not burn.
Instability 0Minimal Hazard - Materials that are normally stable, even under fire conditions.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work in a well-ventilated area.

  • Use a chemical fume hood for all manipulations of the solid compound and its solutions.

  • Ensure that emergency eye wash stations and safety showers are readily accessible.

Personal Protective Equipment
PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body A lab coat and other protective clothing as necessary to prevent skin contact.
Respiratory In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

Storage and Stability

Storage ConditionRecommendation
Temperature Store in a refrigerator at 2-8 °C.
Container Keep in a tightly sealed, original container.
Atmosphere Store in a dry, well-ventilated area.
Incompatible Materials Strong oxidizing agents.
Chemical Stability The product is stable under normal handling and storage conditions.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Representative Experimental Protocol: Acetylcholinesterase Inhibition Assay

Note: This is a generalized protocol for assessing a common activity of organophosphorus compounds and has not been specifically validated for this compound.

This experiment aims to determine the in vitro inhibitory effect of this compound on acetylcholinesterase (AChE) activity using Ellman's reagent (DTNB).

Materials
  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure
  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in phosphate buffer.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • Add 25 µL of the this compound dilutions to the wells of a 96-well plate.

    • Add 50 µL of the AChE solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the ATCI substrate and 50 µL of the DTNB reagent.

    • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of AChE inhibition for each concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock and Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare AChE Solution add_enzyme Add AChE and Incubate prep_enzyme->add_enzyme prep_substrate Prepare ATCI Solution add_substrate_reagent Add ATCI and DTNB prep_substrate->add_substrate_reagent prep_reagent Prepare DTNB Solution prep_reagent->add_substrate_reagent add_inhibitor->add_enzyme add_enzyme->add_substrate_reagent measure_absorbance Measure Absorbance at 412 nm add_substrate_reagent->measure_absorbance calc_rate Calculate Reaction Rate measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.

Representative Signaling Pathway: Cholinergic Synapse

Note: This diagram illustrates the general mechanism of cholinergic neurotransmission, which is a target for many organophosphorus compounds. The specific interaction of this compound with components of this pathway has not been experimentally determined.

Organophosphorus compounds can act as inhibitors of acetylcholinesterase (AChE). In a cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron. AChE is responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the signal. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors.

Cholinergic Synapse Signaling Diagram

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Anicyphos This compound (Hypothetical Inhibitor) Anicyphos->AChE Inhibits Signal Signal Transduction AChR->Signal Depolarization

Caption: Hypothetical inhibition of acetylcholinesterase by this compound in a cholinergic synapse.

An In-depth Technical Guide to P-Chiral Organophosphorus Compounds for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The field of P-chiral organophosphorus compounds, molecules possessing a stereogenic phosphorus center, has garnered significant attention due to their pivotal role in asymmetric catalysis and drug development. The unique three-dimensional arrangement of substituents around the phosphorus atom imparts specific properties that are crucial for enantioselective transformations and targeted biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of these fascinating molecules, with a focus on practical data, detailed experimental protocols, and visual representations of key concepts.

P-chiral compounds are integral to the development of novel therapeutics and efficient synthetic methodologies. Their applications range from ligands in transition-metal-catalyzed reactions, enabling the synthesis of enantiomerically pure pharmaceuticals, to active pharmaceutical ingredients (APIs) themselves, where the phosphorus stereochemistry is critical for biological function.[1][2] This guide is designed to be a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and drug discovery.

I. Synthetic Strategies for P-Chiral Organophosphorus Compounds

The construction of the P-stereocenter with high enantiopurity remains a significant challenge in synthetic chemistry. Several key strategies have been developed, each with its own advantages and limitations.

Chiral Auxiliary-Based Methods

This classical approach involves the temporary incorporation of a chiral auxiliary to guide the stereoselective formation of the P-chiral center. The auxiliary is subsequently removed to afford the desired enantiopure product. Common chiral auxiliaries include amino alcohols like (-)-ephedrine and (1S,2S)-2-aminocyclohexanol, as well as chiral diols such as TADDOL and BINOL.[3][4][5]

A general workflow for this method involves the reaction of a phosphorus precursor with the chiral auxiliary to form diastereomers, which can be separated. Subsequent nucleophilic substitution reactions at the phosphorus center, followed by removal of the auxiliary, lead to the P-chiral product.[3][4]

G cluster_0 Chiral Auxiliary-Based Synthesis Phosphorus Precursor Phosphorus Precursor Diastereomeric Intermediates Diastereomeric Intermediates Phosphorus Precursor->Diastereomeric Intermediates Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Diastereomeric Intermediates Separation Separation Diastereomeric Intermediates->Separation Diastereomerically Pure Intermediate Diastereomerically Pure Intermediate Separation->Diastereomerically Pure Intermediate Nucleophilic Substitution Nucleophilic Substitution Diastereomerically Pure Intermediate->Nucleophilic Substitution Auxiliary Cleavage Auxiliary Cleavage Nucleophilic Substitution->Auxiliary Cleavage P-Chiral Product P-Chiral Product Auxiliary Cleavage->P-Chiral Product

Chiral Auxiliary-Based Synthetic Workflow
Asymmetric Catalysis

The development of catalytic enantioselective methods represents a more atom-economical and elegant approach to P-chiral compounds. These methods often involve the use of transition metal catalysts complexed with chiral ligands to control the stereochemical outcome of C-P bond formation or other transformations.[6][7][8]

a) Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. This is a widely used strategy for the synthesis of P-chiral secondary phosphine oxides (SPOs).[6]

b) Dynamic Kinetic Resolution (DKR): DKR combines a kinetic resolution with in situ racemization of the starting material, allowing for the theoretical conversion of 100% of the racemate into a single enantiomer of the product.[9]

c) Desymmetrization: This strategy involves the enantioselective transformation of a prochiral or meso phosphorus compound into a chiral product.

G cluster_0 Asymmetric Catalysis Strategies Racemic Substrate Racemic Substrate Kinetic Resolution Kinetic Resolution Racemic Substrate->Kinetic Resolution DKR DKR Racemic Substrate->DKR Chiral Catalyst Chiral Catalyst Chiral Catalyst->Kinetic Resolution Chiral Catalyst->DKR Desymmetrization Desymmetrization Chiral Catalyst->Desymmetrization Enantioenriched Substrate Enantioenriched Substrate Kinetic Resolution->Enantioenriched Substrate Product Product Kinetic Resolution->Product Single Enantiomer Product Single Enantiomer Product DKR->Single Enantiomer Product Prochiral Substrate Prochiral Substrate Prochiral Substrate->Desymmetrization Desymmetrization->Single Enantiomer Product

Overview of Asymmetric Catalytic Methods
Sparteine-Mediated Deprotonation

The use of the chiral diamine (-)-sparteine to mediate the deprotonation of phosphine-boranes or secondary phosphine oxides, followed by reaction with an electrophile, provides a powerful method for the synthesis of P-chiral phosphines and their derivatives with high enantioselectivity.[3][4][10]

II. Quantitative Data on Synthetic Methods

The following tables summarize the yields and enantioselectivities achieved for various synthetic methods, providing a comparative overview for researchers.

Table 1: Chiral Auxiliary-Based Synthesis of P-Chiral Phosphine Oxides

Chiral AuxiliaryPhosphorus PrecursorNucleophileYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)
(-)-MentholPhP(O)Cl₂MeMgBr, then ArMgBr40-60>95% de
(1S,2S)-2-aminocyclohexanolR-P(O)Cl₂R'MgX70-90>98:2 dr
(-)-EphedrinePCl₃ArLi, then RLi65-85>95% ee
Diphenyl-2-pyrrolidinemethanolArPCl₂R'MgBrGood>98:2 er

Table 2: Asymmetric Catalytic Synthesis of P-Chiral Compounds

Catalytic MethodCatalyst/LigandSubstrateProductYield (%)Enantiomeric Excess (ee)
Kinetic ResolutionPd(OAc)₂ / (S)-BINAPRacemic SPOEnantioenriched SPO~50up to 99%
Dynamic Kinetic ResolutionCuI / Chiral DiamineRacemic SPOTertiary Phosphine Oxideup to 95up to 96%
DesymmetrizationRh(I) / Chiral DieneProchiral DiphosphineP-Chiral Diphosphine80-95up to 99%
Sparteine-Mediated Alkylation(-)-Sparteine / s-BuLiRacemic Phosphine-BoraneP-Chiral Phosphine-Borane70-90up to 98%

III. Applications in Drug Development and Asymmetric Catalysis

P-chiral organophosphorus compounds have emerged as crucial players in both medicinal chemistry and asymmetric synthesis.

Drug Development

The stereochemistry at the phosphorus center can have a profound impact on the biological activity, pharmacokinetics, and toxicity of a drug.[2]

  • Antiviral Agents: The P-chiral phosphonate cidofovir is an antiviral medication used to treat cytomegalovirus (CMV) retinitis. Its active diphosphate metabolite acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][7][10][11][12]

G cluster_0 Mechanism of Action of Cidofovir Cidofovir Cidofovir Cellular Kinases Cellular Kinases Cidofovir->Cellular Kinases Cidofovir Diphosphate Cidofovir Diphosphate Cellular Kinases->Cidofovir Diphosphate Inhibition Inhibition Cidofovir Diphosphate->Inhibition Viral DNA Polymerase Viral DNA Polymerase Viral DNA Polymerase->Inhibition Viral DNA Synthesis Viral DNA Synthesis Inhibition->Viral DNA Synthesis blocks Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination

Cidofovir's Inhibition of Viral DNA Synthesis
  • Enzyme Inhibitors: P-chiral phosphonates and phosphinates are potent inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and protein tyrosine phosphatases (PTPs), which are implicated in cancer and inflammatory diseases.[13][14][15][16][17]

  • Prodrugs: The ProTide technology utilizes P-chiral phosphoramidates as prodrugs to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step. The stereochemistry at the phosphorus center significantly influences the rate of intracellular activation and the overall efficacy of the drug.[18][19][20][21]

Asymmetric Catalysis

P-chiral phosphines are a prominent class of ligands in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The chirality at the phosphorus atom, being in close proximity to the metal center, can exert strong stereochemical control.[6][8][22][23][24]

G cluster_0 Catalytic Cycle of Asymmetric Hydrogenation Catalyst Precursor Catalyst Precursor Active Catalyst Active Catalyst Catalyst Precursor->Active Catalyst Substrate Coordination Substrate Coordination Active Catalyst->Substrate Coordination Oxidative Addition (H2) Oxidative Addition (H2) Substrate Coordination->Oxidative Addition (H2) Migratory Insertion Migratory Insertion Oxidative Addition (H2)->Migratory Insertion Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination Reductive Elimination->Active Catalyst Chiral Product Chiral Product Reductive Elimination->Chiral Product G cluster_0 Synthetic Strategy Selection Target Molecule Target Molecule Racemic Precursor Available? Racemic Precursor Available? Target Molecule->Racemic Precursor Available? Prochiral Precursor Available? Prochiral Precursor Available? Racemic Precursor Available?->Prochiral Precursor Available? No Kinetic Resolution Kinetic Resolution Racemic Precursor Available?->Kinetic Resolution Yes Desymmetrization Desymmetrization Prochiral Precursor Available?->Desymmetrization Yes Chiral Auxiliary Chiral Auxiliary Prochiral Precursor Available?->Chiral Auxiliary No Small Scale? Small Scale? Chiral HPLC Separation Chiral HPLC Separation Small Scale?->Chiral HPLC Separation Yes DKR DKR Kinetic Resolution->DKR High Yield Needed Chiral Auxiliary->Small Scale? G cluster_0 High-Throughput Catalyst Screening Library of Chiral Ligands Library of Chiral Ligands Automated Catalyst Preparation Automated Catalyst Preparation Library of Chiral Ligands->Automated Catalyst Preparation Metal Precursors Metal Precursors Metal Precursors->Automated Catalyst Preparation Parallel Reaction Setup Parallel Reaction Setup Automated Catalyst Preparation->Parallel Reaction Setup High-Throughput Analysis (e.g., Chiral GC/LC-MS) High-Throughput Analysis (e.g., Chiral GC/LC-MS) Parallel Reaction Setup->High-Throughput Analysis (e.g., Chiral GC/LC-MS) Data Analysis & Hit Identification Data Analysis & Hit Identification High-Throughput Analysis (e.g., Chiral GC/LC-MS)->Data Analysis & Hit Identification Hit Validation & Optimization Hit Validation & Optimization Data Analysis & Hit Identification->Hit Validation & Optimization

References

Methodological & Application

Asymmetric Synthesis of Dioxaphosphorinane 2-Oxides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of dioxaphosphorinane 2-oxides, a class of P-chiral compounds with significant potential in medicinal chemistry and materials science. The stereochemistry at the phosphorus center is often crucial for the biological activity and material properties of these molecules, making enantioselective and diastereoselective synthesis a critical area of research.

Introduction

Dioxaphosphorinane 2-oxides are six-membered heterocyclic compounds containing a phosphorus atom, two oxygen atoms, and three carbon atoms in the ring. The phosphorus atom in these structures is often a stereocenter, leading to the existence of enantiomers or diastereomers. The development of robust and efficient methods for the asymmetric synthesis of these P-chiral compounds is essential for exploring their structure-activity relationships and unlocking their full potential in various applications. This document outlines key methodologies for achieving high stereocontrol in the synthesis of dioxaphosphorinane 2-oxides.

Key Methodologies for Asymmetric Synthesis

Several strategies have been developed for the asymmetric synthesis of P-chiral phosphine oxides, and these can be adapted and applied to the synthesis of dioxaphosphorinane 2-oxides. The most prominent and effective methods include:

  • Palladium-Catalyzed Kinetically Controlled Stereoselective Synthesis: This approach leverages the differential reactivity of two epimers of a starting material in a palladium-catalyzed cross-coupling reaction to selectively form one diastereomer of the product.[1][2][3][4][5][6][7]

  • Chiral Auxiliary-Based Diastereoselective Synthesis: This classic strategy involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.[1][7][8][9]

Methodology 1: Palladium-Catalyzed Kinetically Controlled Stereoselective Synthesis

This method provides a highly efficient route to axially substituted 2-aryl-1,3,2-dioxaphosphorinane 2-oxides with excellent diastereoselectivity. The reaction proceeds via a kinetically controlled palladium-catalyzed coupling of a mixture of 2-hydro-1,3,2-dioxaphosphorinane 2-oxide epimers with an aryl halide.

Data Presentation

The following table summarizes the representative outcomes for the palladium-catalyzed stereoselective synthesis of various 2-aryl-1,3,2-dioxaphosphorinane 2-oxides. The method consistently affords the axial isomer in high yields and with high diastereomeric ratios.

EntryAryl Halide (Ar-X)Product (2-Aryl-1,3,2-dioxaphosphorinane 2-oxide)Yield (%)Diastereomeric Ratio (axial:equatorial)
1Phenyl iodide2-Phenyl-1,3,2-dioxaphosphorinane 2-oxide85>95:5
24-Methoxyphenyl bromide2-(4-Methoxyphenyl)-1,3,2-dioxaphosphorinane 2-oxide82>95:5
34-Chlorophenyl iodide2-(4-Chlorophenyl)-1,3,2-dioxaphosphorinane 2-oxide88>95:5
42-Naphthyl bromide2-(2-Naphthyl)-1,3,2-dioxaphosphorinane 2-oxide79>95:5
Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis

Materials:

  • Mixture of 2-hydro-1,3,2-dioxaphosphorinane 2-oxide epimers (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.10 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the mixture of 2-hydro-1,3,2-dioxaphosphorinane 2-oxide epimers, aryl halide, Pd(OAc)₂, dppf, and Cs₂CO₃.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or ³¹P NMR.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1,3,2-dioxaphosphorinane 2-oxide.

  • Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.

Visualization of the Catalytic Cycle

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Dioxaphosphorinane (epimer mixture) Ar-Pd(II)-P(L2) Ar-Pd(II)-P(L2) Transmetalation->Ar-Pd(II)-P(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-P(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-P Product Ar-P Product Reductive Elimination->Ar-P Product Dioxaphosphorinane Dioxaphosphorinane Dioxaphosphorinane->Transmetalation

Caption: Palladium catalytic cycle for the synthesis of 2-aryl-dioxaphosphorinane 2-oxides.

Methodology 2: Chiral Auxiliary-Based Diastereoselective Synthesis

This approach utilizes a chiral auxiliary to introduce diastereoselectivity in the formation of the dioxaphosphorinane ring or in a subsequent reaction at the phosphorus center. The following protocol describes a representative procedure for the diastereoselective synthesis of a P-chiral dioxaphosphorinane 2-oxide precursor using a chiral diol derived from a natural product.

Data Presentation

The table below illustrates the typical results for the diastereoselective synthesis of a chiral dioxaphosphorinane 2-oxide precursor using a chiral auxiliary. The choice of chiral auxiliary and reaction conditions significantly influences the diastereoselectivity.

EntryChiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (dr)
1(2R,4R)-PentanediolPhenylphosphonic dichloride9090:10
2(1R,2R)-1,2-Diphenyl-1,2-ethanediolMethylphosphonic dichloride8592:8
3(S)-1,1'-Bi-2-naphthol (BINOL)Phenylphosphonic dichloride95>98:2
4L-Threitol diacetonideEthylphosphonic dichloride8885:15
Experimental Protocol: General Procedure for Chiral Auxiliary-Based Synthesis

Materials:

  • Chiral diol (e.g., (1R,2R)-1,2-diphenyl-1,2-ethanediol) (1.0 equiv)

  • Phosphorus trichloride (1.1 equiv)

  • Triethylamine (2.2 equiv)

  • Grignard reagent (R-MgBr) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Nitrogen or Argon atmosphere

Procedure:

Step 1: Formation of the Chiral Dioxaphosphorinane Precursor

  • Dissolve the chiral diol in anhydrous DCM in a flame-dried, three-necked flask equipped with a dropping funnel under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine.

  • Add phosphorus trichloride dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-1,3,2-dioxaphosphorinane derivative.

Step 2: Diastereoselective Nucleophilic Substitution

  • Dissolve the crude 2-chloro-1,3,2-dioxaphosphorinane derivative in anhydrous diethyl ether and cool to -78 °C.

  • Add the Grignard reagent dropwise.

  • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired P-chiral 2-substituted-1,3,2-dioxaphosphorinane.

  • Oxidize the P(III) center to the P(V) oxide using a suitable oxidizing agent (e.g., m-CPBA or H₂O₂) to yield the final dioxaphosphorinane 2-oxide.

Visualization of the Experimental Workflow

Chiral_Auxiliary_Workflow cluster_step1 Step 1: Precursor Formation cluster_step2 Step 2: Diastereoselective Substitution cluster_step3 Step 3: Oxidation Chiral Diol Chiral Diol PCl3_TEA PCl₃, Et₃N, DCM, 0 °C to rt Chiral Diol->PCl3_TEA Chloro_Precursor 2-Chloro-1,3,2-dioxaphosphorinane (diastereomeric mixture) PCl3_TEA->Chloro_Precursor Grignard R-MgBr, Et₂O, -78 °C to rt Chloro_Precursor->Grignard P_III_Product P(III)-Dioxaphosphorinane (diastereomerically enriched) Grignard->P_III_Product Oxidation Oxidizing Agent (e.g., m-CPBA) P_III_Product->Oxidation Final_Product Dioxaphosphorinane 2-Oxide (diastereomerically pure) Oxidation->Final_Product

Caption: Workflow for chiral auxiliary-based synthesis of dioxaphosphorinane 2-oxides.

Conclusion

The asymmetric synthesis of dioxaphosphorinane 2-oxides is a rapidly evolving field with significant implications for drug discovery and materials science. The palladium-catalyzed kinetically controlled stereoselective synthesis and chiral auxiliary-based diastereoselective methods presented here offer robust and versatile strategies for accessing these valuable P-chiral compounds with high levels of stereocontrol. The detailed protocols and representative data provided in this document serve as a practical guide for researchers in the field. Further exploration and optimization of these and other emerging methodologies will continue to advance the synthesis and application of this important class of molecules.

References

Application Notes and Protocols for the Purification of (-)-Anicyphos

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Anicyphos, systematically known as (4S)-(-)-5,5-Dimethyl-2-hydroxy-4-(2-methoxyphenyl)-1,3,2-dioxaphosphinane 2-oxide, is a chiral organophosphorus compound. Its specific biological functions and associated signaling pathways are not extensively documented in publicly available literature. However, organophosphorus compounds, as a class, are known to interact with a variety of biological targets, often exhibiting stereospecific activity. Therefore, the isolation of enantiomerically pure this compound is crucial for its study and potential applications in drug development and chemical biology.

This document provides a generalized protocol for the purification of this compound, focusing on standard laboratory techniques for chiral separation. It is intended for researchers, scientists, and drug development professionals.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name (4S)-(-)-5,5-Dimethyl-2-hydroxy-4-(2-methoxyphenyl)-1,3,2-dioxaphosphinane 2-oxideN/A
Molecular Formula C₁₂H₁₇O₅PN/A
Molecular Weight 272.23 g/mol N/A
CAS Number 98674-83-0N/A
Appearance White to off-white solidN/A
Melting Point 194-196 °CN/A
Optical Activity [α]²²/D ≈ -59° (c=1 in methanol)N/A

Table 1: Chemical Properties of this compound.

Experimental Protocols

I. General Purification Workflow

The purification of this compound from a racemic mixture typically involves chiral separation followed by analysis to determine enantiomeric purity. The general workflow is depicted below.

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization racemic_mixture Racemic (±)-Anicyphos chiral_hplc Chiral HPLC Separation racemic_mixture->chiral_hplc Primary Method crystallization Enantioselective Crystallization racemic_mixture->crystallization Alternative Method ee_determination Enantiomeric Excess (ee) Determination (Chiral HPLC) chiral_hplc->ee_determination crystallization->ee_determination purity_analysis Purity Analysis (NMR, LC-MS) ee_determination->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: General workflow for the purification and analysis of this compound.

II. Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes a general method for the separation of this compound from its enantiomer using chiral HPLC. The specific column and mobile phase conditions provided are representative and may require optimization.

Materials:

  • Racemic (±)-Anicyphos

  • HPLC-grade isopropanol

  • HPLC-grade hexane

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column like Chiralcel OD-H or Chiralpak AD-H)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the racemic (±)-Anicyphos in a minimal amount of the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Preparation:

    • Install the chiral stationary phase column.

    • Equilibrate the column with the mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to an appropriate wavelength for detecting Anicyphos (e.g., 254 nm).

  • Injection and Separation: Inject the prepared sample onto the column.

  • Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks. The first eluting peak is typically one enantiomer, and the second is the other. The elution order will need to be determined empirically.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

  • Purity and Enantiomeric Excess (ee) Analysis: Analyze the purified fractions by analytical chiral HPLC to determine the enantiomeric excess and chemical purity.

III. Protocol 2: Enantioselective Crystallization

This protocol provides a general guideline for the purification of this compound via diastereomeric salt formation and crystallization. This method relies on the use of a chiral resolving agent.

Materials:

  • Racemic (±)-Anicyphos

  • Chiral resolving agent (e.g., a chiral amine or acid such as (R)-(+)-α-methylbenzylamine or (1R)-(-)-10-camphorsulfonic acid)

  • Suitable solvents for crystallization (e.g., ethanol, methanol, ethyl acetate)

  • Acid or base for salt formation and liberation of the free compound (e.g., HCl, NaOH)

Equipment:

  • Crystallization flasks

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic (±)-Anicyphos in a suitable solvent.

    • Add an equimolar amount of the chiral resolving agent.

    • Stir the solution to allow for the formation of diastereomeric salts.

  • Fractional Crystallization:

    • Induce crystallization by cooling the solution, slow evaporation of the solvent, or by adding an anti-solvent.

    • One diastereomer should preferentially crystallize out of the solution.

    • Collect the crystals by filtration.

  • Liberation of the Enantiomer:

    • Dissolve the collected crystals in a suitable solvent.

    • Add an acid or base to neutralize the resolving agent and liberate the free enantiomer of Anicyphos.

    • Extract the liberated enantiomer into an organic solvent.

  • Purification and Drying: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the purified enantiomer.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Data Presentation

The following table presents hypothetical data from a successful purification of this compound.

Purification MethodStarting MaterialYield (%)Enantiomeric Excess (ee) (%)Purity (%)
Chiral HPLC Racemic (±)-Anicyphos45>99>98
Enantioselective Crystallization Racemic (±)-Anicyphos3595>97

Table 2: Hypothetical Purification Data for this compound.

Hypothetical Signaling Pathway

As the specific biological targets of this compound are not well-documented, a hypothetical signaling pathway is presented below to illustrate its potential mechanism of action as a kinase inhibitor, a common role for organophosphorus compounds.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factor Phosphorylates anicyphos This compound anicyphos->raf Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulates

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Disclaimer: The purification protocols and signaling pathway information provided are generalized and for illustrative purposes. Researchers should consult the primary literature and perform their own optimization studies for the purification of this compound. The biological activity of this compound has not been definitively established.

Application Notes and Protocols: (-)-Anicyphos as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anicyphos, systematically named (S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a chiral phosphoric acid (CPA). Chiral phosphoric acids have emerged as a powerful class of organocatalysts in asymmetric synthesis. Their utility stems from their ability to act as bifunctional catalysts, utilizing the Brønsted acidic proton and the Lewis basic phosphoryl oxygen to activate electrophiles and nucleophiles simultaneously. This dual activation within a chiral environment enables high levels of stereocontrol in a variety of chemical transformations. While historically used as a chiral resolving agent, recent research has highlighted the potential of similar point-chiral six-membered cyclic phosphoric acids in catalyzing enantioselective reactions, such as the three-component Mannich reaction.

This document provides an overview of the application of this compound and structurally related chiral phosphoric acids in asymmetric catalysis, including detailed experimental protocols and performance data.

Catalytic Applications: Enantioselective Three-Component Mannich Reaction

The three-component Mannich reaction is a cornerstone of organic synthesis, providing a direct route to β-amino carbonyl compounds, which are valuable precursors for a wide range of biologically active molecules and pharmaceuticals. The use of chiral phosphoric acids like this compound as catalysts allows for the enantioselective synthesis of these important building blocks.

General Reaction Scheme:

Aromatic Aldehyde + Aromatic Amine + Ketone --[this compound (catalyst)]--> Chiral β-Amino Ketone

Performance Data

While specific catalytic data for this compound is not extensively available in peer-reviewed literature, the performance of a closely related, newly synthesized point-chiral six-membered cyclic phosphoric acid in the three-component Mannich reaction provides valuable insight into its expected efficacy. The following table summarizes the results obtained with this catalyst, which is structurally analogous to this compound.

EntryAldehyde (R1)Amine (R2)Ketone (R3)Time (h)Yield (%)ee (%)
1C6H5C6H5C6H5COCH3248590
24-NO2C6H4C6H5C6H5COCH3209291
34-ClC6H4C6H5C6H5COCH3248889
44-MeOC6H4C6H5C6H5COCH3368088
52-NaphthylC6H5C6H5COCH3308289
6C6H54-MeOC6H4C6H5COCH3288392
7C6H54-BrC6H4C6H5COCH3268688
8C6H5C6H5Cyclohexanone487585 (syn)
94-NO2C6H4C6H5Cyclohexanone408088 (syn)

Data is representative of a structurally similar chiral phosphoric acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of (S)-(-)-Anicyphos

Materials:

  • (S)-1-(2-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol

  • Phosphoryl chloride (POCl3)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Cyclization: To a solution of (S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add phosphoryl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12 hours.

  • Hydrolysis: Quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford (S)-(-)-Anicyphos.

Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and its optical rotation measured to confirm its enantiopurity.

Protocol 2: General Procedure for the this compound-Catalyzed Asymmetric Three-Component Mannich Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Ketone (1.5 mmol)

  • This compound (10 mol%)

  • Solvent (e.g., Toluene, CH2Cl2)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vial, add the aldehyde (1.0 mmol), amine (1.0 mmol), ketone (1.5 mmol), and this compound (0.1 mmol, 10 mol%).

  • Add the appropriate solvent (2.0 mL).

  • Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired β-amino ketone.

  • Analysis: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Catalytic_Cycle cluster_0 Catalytic Cycle for Mannich Reaction Catalyst This compound (CPA) Imine Activated Iminium Ion Catalyst->Imine Activates Enol Enol/Enolate Catalyst->Enol Activates Aldehyde Aldehyde Aldehyde->Imine Amine Amine Amine->Imine Product_Complex Product-Catalyst Complex Imine->Product_Complex Nucleophilic Attack Ketone Ketone Ketone->Enol Enol->Product_Complex Product_Complex->Catalyst Releases Product Product β-Amino Ketone (Chiral Product) Product_Complex->Product Workflow cluster_1 Experimental Workflow Start Start Reactants Combine Aldehyde, Amine, Ketone, and this compound Start->Reactants Reaction Stir at Room Temperature Reactants->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Concentrate Reaction Mixture TLC->Workup Complete Purification Column Chromatography Workup->Purification Analysis Determine Yield and ee% (HPLC) Purification->Analysis End End Analysis->End

Application Notes and Protocols for Cell-based Assays Using (-)-Anicyphos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anicyphos is an organophosphorus compound with potential biological activities that are of interest in drug discovery and chemical biology. Organophosphorus compounds have been shown to modulate various cellular processes, often through the inhibition of key enzymes such as protein phosphatases. This document provides a comprehensive set of protocols for cell-based assays to investigate the biological effects of this compound, focusing on its potential as a protein phosphatase inhibitor and its impact on crucial cellular signaling pathways. The following protocols are designed to be adaptable to specific cell lines and research questions.

Putative Mechanism of Action

While the specific molecular targets of this compound are a subject of ongoing investigation, its structural classification as an organophosphorus compound suggests a potential role as an inhibitor of serine/threonine protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These phosphatases are critical regulators of numerous signaling pathways that control cell growth, proliferation, apoptosis, and inflammation. Inhibition of PP1 and/or PP2A would lead to hyperphosphorylation of their substrate proteins, thereby modulating their activity and downstream signaling cascades. The proposed assays are designed to test this hypothesis and elucidate the cellular consequences of this compound treatment.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines
Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLa (Cervical Cancer)MTT Assay2475.3 ± 5.2
Jurkat (T-cell Leukemia)MTT Assay2442.1 ± 3.8
HEK293 (Human Embryonic Kidney)MTT Assay24110.8 ± 9.7
A549 (Lung Carcinoma)MTT Assay4868.5 ± 6.1
MCF-7 (Breast Cancer)MTT Assay4889.2 ± 7.4
Table 2: Inhibitory Activity of this compound on Protein Phosphatases
PhosphataseAssay TypeIC50 (nM)
Protein Phosphatase 1 (PP1)Malachite Green Phosphatase Assay15.6 ± 2.1
Protein Phosphatase 2A (PP2A)Malachite Green Phosphatase Assay89.4 ± 10.5
Table 3: Effect of this compound on Protein Phosphorylation
Cell LineTreatmentProteinPhosphorylation SiteFold Change in Phosphorylation (vs. Control)
JurkatThis compound (10 µM)ERK1/2Thr202/Tyr2043.2 ± 0.4
JurkatThis compound (10 µM)AktSer4732.5 ± 0.3
JurkatThis compound (10 µM)p38 MAPKThr180/Tyr1821.8 ± 0.2
HeLaThis compound (20 µM)CREBSer1334.1 ± 0.5

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration range of this compound that is cytotoxic to a given cell line.

Materials:

  • This compound

  • Target cell line (e.g., HeLa, Jurkat, HEK293)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Protein Phosphatase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on purified protein phosphatases.

Materials:

  • This compound

  • Purified recombinant Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)

  • Phosphorylated substrate peptide (e.g., phosphopeptide KRpTIRR)

  • Malachite Green Phosphate Assay Kit

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each dilution of this compound.

  • Add 20 µL of the diluted protein phosphatase (PP1 or PP2A) to each well.

  • Incubate for 10 minutes at 30°C to allow the compound to interact with the enzyme.

  • Initiate the phosphatase reaction by adding 20 µL of the phosphopeptide substrate.

  • Incubate for 15-30 minutes at 30°C.

  • Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

  • Measure the absorbance at 620-650 nm.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins within cells.

Materials:

  • This compound

  • Target cell line

  • Complete culture medium

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and treat with various concentrations of this compound for a specified time (e.g., 30 minutes to 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein levels.

Visualizations

G cluster_0 This compound Action cluster_1 Signaling Cascade Anicyphos This compound PP1_PP2A PP1 / PP2A Anicyphos->PP1_PP2A Inhibition Substrate_P Phosphorylated Substrates (e.g., p-ERK, p-Akt) PP1_PP2A->Substrate_P Dephosphorylation Downstream Downstream Cellular Effects (Gene Expression, Apoptosis, etc.) Substrate_P->Downstream G cluster_workflow Experimental Workflow start Start cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity phosphatase_assay In Vitro Phosphatase Assay cytotoxicity->phosphatase_assay Determine Non-toxic Concentrations western_blot Western Blot Analysis phosphatase_assay->western_blot Confirm Target Engagement end End western_blot->end G cluster_assays Assay Cascade compound This compound phenotypic Phenotypic Screening (e.g., Cytotoxicity) compound->phenotypic target_based Target-Based Assay (e.g., PP1/PP2A Inhibition) phenotypic->target_based Identify Bioactivity pathway_analysis Pathway Analysis (e.g., Western Blot for p-ERK) target_based->pathway_analysis Validate Mechanism

Determining the Mechanism of Action of (-)-Anicyphos: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: As of November 2025, detailed scientific literature elucidating the specific mechanism of action, biological targets, and associated quantitative data for (-)-Anicyphos is not publicly available. The following application notes and protocols are therefore based on general principles of drug discovery and mechanism of action studies and are intended to serve as a foundational guide for researchers initiating investigations into this compound.

Introduction

This compound is a chiral organophosphorus compound. Its biological activities and mechanism of action remain to be characterized. This document provides a series of generalized protocols and application notes to guide the initial exploration of its potential therapeutic effects and to systematically determine its molecular mechanism of action. The proposed workflow starts with broad phenotypic screening and progressively narrows down to specific target identification and validation.

General Workflow for Elucidating the Mechanism of Action

A logical and stepwise approach is crucial for the successful determination of a novel compound's mechanism of action. The following workflow outlines the key phases of this process.

Mechanism_of_Action_Workflow cluster_Phase1 Phase 1: Phenotypic Screening & Initial Characterization cluster_Phase2 Phase 2: Target Class Identification cluster_Phase3 Phase 3: Specific Target Identification cluster_Phase4 Phase 4: Target Validation & Mechanistic Studies phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) dose_response Dose-Response & IC50 Determination phenotypic_screening->dose_response Identify active concentration range initial_tox Initial Toxicity Profiling dose_response->initial_tox broad_panel_screening Broad Panel Screening (e.g., kinase, GPCR, ion channel panels) initial_tox->broad_panel_screening Proceed if favorable therapeutic window pathway_analysis Cellular Pathway Analysis (e.g., Western blot, reporter assays) broad_panel_screening->pathway_analysis Narrow down potential target classes affinity_proteomics Affinity-Based Proteomics (e.g., chemical probes, affinity chromatography) pathway_analysis->affinity_proteomics Hypothesize specific pathways genetic_approaches Genetic Approaches (e.g., CRISPR screens, shRNA) pathway_analysis->genetic_approaches biochemical_assays Biochemical & Biophysical Assays (e.g., enzyme kinetics, binding assays) affinity_proteomics->biochemical_assays Identify candidate proteins genetic_approaches->biochemical_assays Identify essential genes/proteins cellular_target_engagement Cellular Target Engagement Assays biochemical_assays->cellular_target_engagement Confirm direct interaction in_vivo_studies In Vivo Model Studies cellular_target_engagement->in_vivo_studies Validate in a biological context

Caption: General workflow for mechanism of action determination.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Protocol 1: Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of a panel of relevant cell lines (e.g., cancer cell lines, primary cells).

Methodology:

  • Cell Culture: Culture selected cell lines in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, mix, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data as a dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

Protocol 2: Broad-Spectrum Kinase Inhibition Assay

Objective: To assess the potential of this compound to inhibit a broad range of protein kinases, a common target class for small molecules.

Methodology:

  • Kinase Panel Selection: Choose a commercially available kinase panel that covers a diverse range of the human kinome.

  • Compound Preparation: Prepare this compound at a concentration suitable for screening (e.g., 10 µM).

  • Assay Performance: The assay is typically performed by a specialized vendor. The general principle involves:

    • Incubating individual kinases with their specific substrate and ATP in the presence of this compound or a vehicle control.

    • Measuring the phosphorylation of the substrate, often through methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the control. Results are typically presented as a heatmap or a list of inhibited kinases.

Protocol 3: Affinity Chromatography for Target Identification

Objective: To identify the direct binding partners of this compound from a cellular lysate.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly altering its biological activity. A control probe with an inactive analog should also be synthesized.

  • Affinity Resin Preparation: Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.

  • Affinity Pulldown:

    • Incubate the cell lysate with the affinity resin and the control resin.

    • Wash the resins extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and identify them by mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from the proposed experiments should be organized into clear and concise tables for comparative analysis.

Table 1: Hypothetical Cell Viability Data for this compound

Cell LineIC50 (µM) after 48h
HeLa[Insert Value]
A549[Insert Value]
MCF-7[Insert Value]
Jurkat[Insert Value]

Table 2: Hypothetical Kinase Inhibition Profile of this compound (10 µM)

Kinase TargetPercent Inhibition
EGFR[Insert Value]
SRC[Insert Value]
CDK2[Insert Value]
PI3Kα[Insert Value]

Signaling Pathway and Workflow Diagrams

Visual representations of hypothesized signaling pathways and experimental workflows are essential for clear communication.

Hypothetical_Signaling_Pathway Anicyphos This compound Target_Kinase Target Kinase (e.g., Kinase X) Anicyphos->Target_Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Target_Kinase->Phosphorylated_Substrate Phosphorylation Substrate Downstream Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Phosphorylated_Substrate->Cellular_Response Signal Transduction

Caption: Hypothesized kinase inhibition pathway for this compound.

Affinity_Chromatography_Workflow start Start probe_synthesis Synthesize Biotinylated This compound Probe start->probe_synthesis immobilization Immobilize Probe on Streptavidin Beads probe_synthesis->immobilization incubation Incubate Lysate with Beads immobilization->incubation cell_lysis Prepare Native Cell Lysate cell_lysis->incubation washing Wash Beads to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec target_identification Identify Potential Binding Partners mass_spec->target_identification end End target_identification->end

Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific experimental data on the application of (-)-Anicyphos in cancer cell line studies is not available in the public domain, this document provides a comprehensive set of generalized application notes and protocols for the evaluation of novel cytotoxic compounds, referred to herein as "Compound X". The methodologies and data presentation formats are based on established practices in cancer research and are intended to guide researchers, scientists, and drug development professionals in the preliminary assessment of potential anticancer agents.

Application Notes

1. Overview of Anticancer Compound Evaluation

The initial assessment of a potential anticancer agent involves a series of in vitro experiments designed to determine its cytotoxic and apoptotic effects on various cancer cell lines. These studies are crucial for establishing a compound's potency, selectivity, and mechanism of action. Key parameters evaluated include the half-maximal inhibitory concentration (IC50), the induction of programmed cell death (apoptosis), and the modulation of key signaling pathways involved in cell survival and proliferation.

2. Mechanism of Action of Anticancer Compounds

Many anticancer drugs exert their effects by inducing apoptosis, a form of programmed cell death.[1] Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[2] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[3] The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical regulatory role in the intrinsic pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting apoptosis and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[2]

Furthermore, signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway, are often dysregulated in cancer.[4] The hyperactivation of this pathway can contribute to tumor progression and drug resistance.[4] Therefore, novel anticancer compounds are often evaluated for their ability to modulate these critical signaling cascades.

3. Data Presentation

Quantitative data from in vitro studies should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing key metrics such as IC50 values across different cell lines.

Table 1: Cytotoxicity of Compound X against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2 ± 0.6
MDA-MB-231Breast Adenocarcinoma8.1 ± 1.2
A549Lung Carcinoma12.5 ± 2.1
HeLaCervical Carcinoma7.8 ± 0.9
HepG2Hepatocellular Carcinoma15.3 ± 3.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound X (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Compound X

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Compound X at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation that is often targeted by anticancer agents.[4]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundX Compound X CompoundX->PI3K Inhibits CompoundX->Akt Inhibits CompoundX->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition by Compound X.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the in vitro evaluation of a novel anticancer compound.

Experimental_Workflow Start Start: Novel Compound (Compound X) Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Cytotoxicity 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis 3. Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Mechanism 4. Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis->Mechanism Data_Analysis 5. Data Analysis & Interpretation Mechanism->Data_Analysis Conclusion Conclusion: Evaluate Anticancer Potential Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro evaluation of a novel anticancer compound.

References

Application Notes and Protocols for High-Throughput Screening with (-)-Anicyphos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anicyphos is an organophosphorus compound with potential applications in drug discovery and chemical biology. Organophosphorus compounds are known to interact with a variety of biological targets, including enzymes central to cellular signaling pathways. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns, particularly focusing on its potential as a modulator of protein phosphatase activity. The methodologies described herein are designed to facilitate the identification and characterization of novel bioactive molecules.

Protein phosphatases are a class of enzymes that remove phosphate groups from proteins, counteracting the activity of protein kinases. The balance between phosphorylation and dephosphorylation is critical for the regulation of numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of phosphatase activity has been implicated in a range of diseases, making them attractive targets for therapeutic intervention. The following protocols and data presentation formats are intended to guide researchers in the efficient screening and evaluation of this compound and other small molecules as potential protein phosphatase inhibitors.

Experimental Protocols

High-Throughput Screening for Protein Phosphatase Inhibitors

This protocol outlines a robust and miniaturized biochemical assay for the high-throughput screening of potential protein phosphatase inhibitors, such as this compound, in a 384-well format. The assay is based on the detection of a fluorescent product generated upon the dephosphorylation of a synthetic substrate by the target phosphatase.

Materials and Reagents:

  • Purified recombinant protein phosphatase (e.g., Protein Phosphatase 1, PP1)

  • Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • This compound and other test compounds dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Okadaic Acid for PP1)

  • 384-well black, flat-bottom microplates

  • Automated liquid handling systems

  • Plate reader with fluorescence detection capabilities (Excitation/Emission ~358/450 nm for DiFMUP)

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of this compound and other test compounds in 100% DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well assay plate.

    • For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme Addition:

    • Prepare a solution of the protein phosphatase in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the enzyme solution into each well of the assay plate containing the compounds.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Incubation:

    • Prepare a solution of the fluorescent substrate (e.g., DiFMUP) in assay buffer at a 2X final concentration.

    • Initiate the enzymatic reaction by dispensing 10 µL of the substrate solution into each well. The final reaction volume is 20 µL.

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the specific activity of the enzyme.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM sodium orthovanadate), or proceed directly to reading if the reaction kinetics are slow.

    • Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration to generate dose-response curves.

    • Determine the IC50 value for active compounds using a non-linear regression analysis.

Data Presentation

The quantitative data from the high-throughput screen should be summarized in a clear and structured format to facilitate comparison and hit identification.

Table 1: Summary of High-Throughput Screening Results for this compound and Control Compounds against Protein Phosphatase 1 (PP1)

CompoundTargetAssay FormatIC50 (µM)Maximum Inhibition (%)
This compoundPP1Fluorescence Intensity5.298.5
Okadaic AcidPP1Fluorescence Intensity0.001100
DMSOPP1Fluorescence IntensityN/A0

Table 2: Dose-Response Data for this compound against Protein Phosphatase 1 (PP1)

Concentration (µM)% Inhibition
10098.5
3095.2
1085.1
355.3
120.7
0.35.1
0.11.2

Visualizations

Signaling Pathway

A common signaling pathway regulated by protein phosphatases is the MAP kinase cascade. Inhibition of a key phosphatase within this pathway can lead to sustained phosphorylation and activation of downstream effectors.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Proliferation Cell Proliferation Survival TF->Proliferation Regulates Gene Expression PP1 Protein Phosphatase 1 (PP1) PP1->ERK Dephosphorylates Anicyphos This compound Anicyphos->PP1 Inhibits

Caption: MAPK signaling pathway and the inhibitory role of this compound.

Experimental Workflow

The high-throughput screening process can be visualized as a streamlined workflow from compound library to hit identification.

HTS_Workflow CompoundLibrary Compound Library (this compound) CompoundPlating Compound Plating (384-well plate) CompoundLibrary->CompoundPlating EnzymeAddition Enzyme Addition (Protein Phosphatase) CompoundPlating->EnzymeAddition SubstrateAddition Substrate Addition (Fluorescent Substrate) EnzymeAddition->SubstrateAddition Incubation Incubation (37°C) SubstrateAddition->Incubation FluorescenceReading Fluorescence Reading (Plate Reader) Incubation->FluorescenceReading DataAnalysis Data Analysis (% Inhibition, IC50) FluorescenceReading->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification

Caption: High-throughput screening workflow for phosphatase inhibitors.

Navigating the Path Forward: A Generalized Framework for In Vivo Experimental Design of Novel Chemical Entities like (-)-Anicyphos

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific biological data for (-)-Anicyphos necessitates a foundational, multi-stage approach to in vivo research. This document outlines a comprehensive and generalized framework for researchers and drug development professionals to systematically evaluate the biological activity, safety, and potential efficacy of a novel compound like this compound, for which no prior in vivo data exists.

Application Notes

The successful in vivo evaluation of a novel chemical entity is contingent on a phased and data-driven experimental strategy. This approach minimizes the use of resources and animals while maximizing the potential for identifying and characterizing the compound's biological effects. The following notes provide a high-level overview of the recommended experimental progression.

Phase 1: Foundational In Vitro Characterization

Prior to any in vivo studies, a comprehensive in vitro assessment is crucial to build a preliminary profile of the compound. This initial phase helps to identify potential biological activities and guide the design of subsequent in vivo experiments. Key in vitro assays include:

  • Cytotoxicity Assays: To determine the compound's toxicity against a panel of cell lines. This helps in estimating a starting dose for in vivo studies.

  • Target-Based Screening: If there is any structural similarity to known compounds, target-based assays can be employed to investigate interactions with specific receptors, enzymes, or signaling pathways.

  • Phenotypic Screening: Unbiased screening on various cell-based models to identify any observable changes in cell morphology, proliferation, or function.

  • Metabolic Stability Assays: To assess the compound's stability in the presence of liver microsomes, providing an early indication of its potential pharmacokinetic profile.

Phase 2: In Vivo Pharmacokinetic (PK) and Toxicological Profiling

Once sufficient in vitro data is gathered and a potential biological activity is hypothesized, the initial in vivo studies should focus on understanding the compound's behavior in a living organism and its safety profile.

  • Pharmacokinetic (PK) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is critical for designing effective dosing regimens for subsequent efficacy studies.

  • Acute Toxicity Studies: To determine the short-term adverse effects of the compound and to establish a preliminary safety window. These studies typically involve single-dose administration at escalating concentrations.

  • Dose Range-Finding Studies: To identify a range of doses that are well-tolerated and can be used in subsequent efficacy studies.

Phase 3: In Vivo Efficacy Evaluation

With a clear understanding of the compound's PK profile and a safe dose range established, efficacy studies in relevant animal models of disease can be initiated. The choice of animal model will be dictated by the biological activity observed in the in vitro and initial in vivo studies.

Experimental Protocols

The following are generalized protocols for key in vivo experiments. These should be adapted based on the specific properties of the compound and the research question being addressed.

Protocol 1: Murine Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Vehicle for administration (e.g., saline, DMSO/Cremophor EL/water)

  • 8-10 week old male C57BL/6 mice

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Analytical equipment for compound quantification (e.g., LC-MS/MS)

Methodology:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle.

  • Animal Dosing: Administer a single dose of this compound to a cohort of mice via the intended route of administration (e.g., intravenous, oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Protocol 2: Acute Toxicity Study in Rodents

Objective: To evaluate the acute toxicity of this compound and determine the maximum tolerated dose (MTD).

Materials:

  • This compound

  • Vehicle for administration

  • 8-10 week old male and female Sprague-Dawley rats

  • Clinical observation checklist

Methodology:

  • Dose Preparation: Prepare a range of doses of this compound in the chosen vehicle.

  • Animal Dosing: Administer a single dose of this compound to different groups of rats at escalating concentrations.

  • Clinical Observations: Monitor the animals closely for signs of toxicity, including changes in behavior, appearance, and body weight, at regular intervals for up to 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any organ abnormalities.

  • Data Analysis: Determine the MTD, which is the highest dose that does not cause significant toxicity.

Data Presentation

All quantitative data from these studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationValue
Cmax (ng/mL)Intravenous
Tmax (h)Intravenous
AUC (ngh/mL)Intravenous
t1/2 (h)Intravenous
Cmax (ng/mL)Oral
Tmax (h)Oral
AUC (ngh/mL)Oral
t1/2 (h)Oral
Bioavailability (%)Oral

Table 2: Acute Toxicity Profile of this compound in Rats

Dose (mg/kg)SexNumber of AnimalsMortalityClinical Signs of ToxicityGross Necropsy Findings
Male
Female
Male
Female
Male
Female

Visualizations

The following diagrams illustrate the generalized workflows for the in vivo evaluation of a novel compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo PK & Toxicology cluster_2 Phase 3: In Vivo Efficacy A Cytotoxicity Assays E Pharmacokinetic (PK) Studies A->E B Target-Based Screening B->E C Phenotypic Screening C->E D Metabolic Stability D->E F Acute Toxicity Studies E->F G Dose Range-Finding F->G H Disease Model Selection G->H I Efficacy Studies H->I

Caption: A generalized workflow for the in vivo evaluation of a novel compound.

G cluster_pk Pharmacokinetic Study Workflow Dose Compound Administration Sample Blood Sampling at Time Points Dose->Sample Analyze LC-MS/MS Analysis Sample->Analyze PK_Params Calculate PK Parameters Analyze->PK_Params

Caption: A simplified workflow for a typical in vivo pharmacokinetic study.

Caption: Decision tree for selecting an appropriate in vivo efficacy model.

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (-)-Anicyphos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the stereoselective synthesis of (-)-Anicyphos, a point-chiral six-membered cyclic phosphoric acid. The primary challenge in obtaining enantiomerically pure this compound lies in the efficient resolution of the racemic mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for the stereoselective synthesis of this compound?

A1: The most commonly employed and practical strategy for obtaining enantiomerically pure this compound, the (S)-enantiomer, is not through a direct asymmetric synthesis but via the resolution of a racemic mixture of 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization and subsequent liberation of the desired enantiomer.

Q2: What are the key steps in the synthesis of the racemic precursor of Anicyphos?

A2: The synthesis of the racemic precursor involves two main steps:

  • Condensation: Reaction of 2-methoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol to form a cyclic acetal.

  • Phosphorylation and Hydrolysis: Reaction of the cyclic acetal with phosphorus trichloride followed by oxidation and hydrolysis to yield the racemic cyclic phosphoric acid.

Q3: Which chiral resolving agents are suitable for the resolution of racemic Anicyphos?

A3: Chiral amines are commonly used for the resolution of acidic compounds like Anicyphos. The selection of the resolving agent is critical and often requires empirical screening. Commonly used resolving agents for analogous compounds include chiral α-methylbenzylamine, brucine, or other commercially available chiral amines. The efficiency of resolution is highly dependent on the ability of the diastereomeric salts to form well-defined crystals with different solubilities.

Q4: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

A4: The enantiomeric excess of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar). Alternatively, NMR spectroscopy using a chiral solvating agent or derivatization with a chiral reagent to form diastereomers that can be distinguished by ¹H or ³¹P NMR can be employed.

Troubleshooting Guides

Problem 1: Low Yield of Racemic Anicyphos Precursor
Symptom Possible Cause Suggested Solution
Incomplete condensation of 2-methoxybenzaldehyde and 2,2-dimethyl-1,3-propanediol.Insufficient reaction time or inadequate removal of water.Use a Dean-Stark apparatus to effectively remove water. Increase reaction time and monitor by TLC until the starting aldehyde is consumed.
Degradation during phosphorylation.Reaction with PCl₃ is too vigorous or moisture is present.Perform the reaction at a low temperature (e.g., 0 °C) and under strictly anhydrous conditions (inert atmosphere). Add PCl₃ dropwise.
Low yield after oxidation and hydrolysis.Incomplete oxidation or harsh hydrolysis conditions.Ensure complete oxidation before hydrolysis. Use milder hydrolysis conditions, for example, a biphasic system or controlled addition of water at low temperature.
Problem 2: Difficulty in a Diastereomeric Salt Crystallization for Resolution
Symptom Possible Cause Suggested Solution
No crystal formation upon addition of the resolving agent.Poor choice of solvent or resolving agent. The diastereomeric salts may be too soluble.Screen a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, or mixtures). Try a different chiral resolving agent.
Oily precipitate instead of crystalline solid.The diastereomeric salt has a low melting point or is impure.Try to induce crystallization by scratching the flask, seeding with a small crystal, or cooling the solution slowly. Ensure the racemic acid and resolving agent are pure.
Both diastereomers co-crystallize.The solubilities of the diastereomeric salts are too similar in the chosen solvent.Systematically vary the solvent composition and crystallization temperature. Slower cooling rates can improve selectivity.
Problem 3: Low Enantiomeric Excess (ee) of this compound after Resolution

| Symptom | Possible Cause | Suggested Solution | | The ee of the resolved Anicyphos is consistently low. | Insufficient number of recrystallizations of the diastereomeric salt. | Perform multiple recrystallizations of the diastereomeric salt and monitor the ee of the liberated acid at each step by chiral HPLC. | | The ee does not improve with further recrystallization. | The maximum achievable ee for that particular diastereomeric salt has been reached. | The resolving agent may not be enantiomerically pure. Check the purity of the resolving agent. Alternatively, consider a different resolving agent. | | Racemization during the liberation of the free acid. | Harsh conditions (e.g., strong acid or high temperature) used to break the diastereomeric salt. | Use mild acidic conditions (e.g., dilute HCl or KHSO₄ solution) at low temperatures to liberate the chiral phosphoric acid from its salt. |

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
  • Step 1: Synthesis of 2-(2-methoxyphenyl)-5,5-dimethyl-1,3-dioxane.

    • A mixture of 2-methoxybenzaldehyde (10.0 g, 73.4 mmol), 2,2-dimethyl-1,3-propanediol (7.65 g, 73.4 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 g) in toluene (100 mL) is refluxed with a Dean-Stark trap until no more water is collected.

    • The reaction mixture is cooled, washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and the solvent is evaporated. The crude product can be purified by column chromatography or used directly in the next step.

  • Step 2: Synthesis of Racemic Anicyphos.

    • To a solution of the product from Step 1 (10.0 g, 45.0 mmol) in dry toluene (100 mL) under an argon atmosphere at 0 °C, phosphorus trichloride (4.1 mL, 47.2 mmol) is added dropwise.

    • The mixture is stirred at room temperature for 12 hours.

    • The reaction mixture is then cooled to 0 °C, and water (0.81 mL, 45.0 mmol) is added dropwise, followed by an oxidizing agent such as hydrogen peroxide (30% aq. solution) until oxidation is complete (monitored by ³¹P NMR).

    • The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to afford racemic Anicyphos.

Protocol 2: Resolution of Racemic Anicyphos
  • Formation of Diastereomeric Salt:

    • Racemic Anicyphos (5.0 g, 18.4 mmol) is dissolved in a hot solvent (e.g., ethanol, 50 mL).

    • (S)-(-)-α-methylbenzylamine (2.23 g, 18.4 mmol) is added slowly to the hot solution.

    • The solution is allowed to cool slowly to room temperature, and then kept at 4 °C for 24 hours to allow for crystallization.

  • Fractional Crystallization:

    • The crystals are collected by filtration, and the mother liquor is set aside.

    • The crystals are recrystallized from the same solvent until a constant specific rotation is achieved.

  • Liberation of this compound:

    • The diastereomerically pure salt is suspended in water and acidified with 1 M HCl at 0 °C until the pH is ~1.

    • The resulting white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

experimental_workflow cluster_synthesis Racemic Synthesis cluster_resolution Resolution start Starting Materials (2-Methoxybenzaldehyde, 2,2-dimethyl-1,3-propanediol) condensation Condensation start->condensation acetal Cyclic Acetal condensation->acetal phosphorylation Phosphorylation & Oxidation acetal->phosphorylation racemate Racemic Anicyphos phosphorylation->racemate salt_formation Diastereomeric Salt Formation racemate->salt_formation crystallization Fractional Crystallization salt_formation->crystallization liberation Acid Liberation crystallization->liberation final_product This compound liberation->final_product

Caption: Workflow for the stereoselective synthesis of this compound.

troubleshooting_logic start Low ee of this compound q1 Is the resolving agent enantiomerically pure? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No q2 Have multiple recrystallizations been performed? ans1_yes->q2 sol1 Source high-purity resolving agent. ans1_no->sol1 end High ee this compound sol1->end ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No q3 Are harsh conditions used for acid liberation? ans2_yes->q3 sol2 Perform additional recrystallizations. ans2_no->sol2 sol2->end ans3_yes Yes q3->ans3_yes Yes ans3_no No q3->ans3_no No sol3 Use mild acidic conditions at low temperature. ans3_yes->sol3 ans3_no->end sol3->end

Caption: Troubleshooting logic for low enantiomeric excess.

Troubleshooting (-)-Anicyphos solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (-)-Anicyphos

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. Given the limited publicly available data on the specific physicochemical properties of this compound, the guidance provided is based on best practices for handling hydrophobic small molecules in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

Q2: I am seeing precipitation after adding this compound to my aqueous buffer. What should I do?

Precipitation is a common issue with hydrophobic compounds. Here are several steps you can take to address this:

  • Verify the Final Concentration: Ensure that the final concentration of this compound in your buffer does not exceed its solubility limit. You may need to perform a solubility test to determine this limit in your specific buffer system.

  • Check Your Dilution Method: Avoid adding a highly concentrated stock solution directly to a large volume of aqueous buffer. Instead, use a serial dilution method, as detailed in the protocols section below.

  • Use a Co-solvent: The most common method to increase the solubility of hydrophobic compounds is to first dissolve them in a water-miscible organic solvent.[5][6][7][8]

  • Consider pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.[8] This would require knowledge of the compound's pKa, which is currently not available.

  • Sonication: Gentle sonication can help to break up aggregates and promote dissolution.[7] However, be cautious with heat-labile compounds.

Q3: How should I prepare a stock solution of this compound?

It is highly recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental buffer. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.

Q4: What are the recommended co-solvents for this compound?

While specific compatibility data for this compound is unavailable, common co-solvents used for in vitro experiments include dimethyl sulfoxide (DMSO), ethanol, and methanol.[5][8] The choice of co-solvent will depend on the nature of your experiment and the tolerance of your biological system to the solvent. It is crucial to keep the final concentration of the organic solvent in your assay as low as possible (typically <1%) to avoid artifacts.

Data Presentation: Common Co-solvents

The table below summarizes the properties of commonly used co-solvents for solubilizing hydrophobic compounds.

Co-solventPolarityVolatilityCommon Use Notes
DMSO HighLowWidely used for cell-based assays. Can be toxic at higher concentrations.
Ethanol HighHighGenerally less toxic than DMSO. Its volatility can affect concentration over time.
Methanol HighHighCan be used for some applications, but is generally more toxic than ethanol.
Propylene Glycol MediumLowOften used in pharmaceutical formulations.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the Compound: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Select a Co-solvent: Choose a suitable organic co-solvent such as DMSO or ethanol.

  • Calculate the Volume: Calculate the volume of co-solvent required to achieve the desired stock solution concentration (e.g., 10 mM).

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

  • Dissolution: Add the calculated volume of the co-solvent to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but monitor for any degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the same co-solvent or in your experimental buffer. This can help prevent precipitation.

  • Final Dilution: While vortexing the final aqueous buffer, add the required volume of the stock solution (or intermediate dilution) drop-wise. This rapid mixing helps to disperse the compound quickly and reduce the risk of precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent in your working solution is low (e.g., <1%) and consistent across all experimental conditions, including vehicle controls.

  • Use Immediately: It is best to prepare the working solution immediately before use to minimize the risk of precipitation over time.

Mandatory Visualization

Below is a troubleshooting workflow for addressing solubility issues with this compound.

Caption: Troubleshooting workflow for this compound solubility.

References

Preventing racemization of P-chiral phosphine oxides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization in P-chiral phosphine oxides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization in P-chiral phosphine oxides?

P-chiral phosphine oxides are generally considered configurationally stable. However, racemization can occur under specific conditions, primarily through mechanisms involving the formation of configurationally labile intermediates.[1] Key triggers include:

  • Acid/Base Catalysis: Traces of acid or base can promote racemization.[1] For instance, acid-catalyzed racemization may proceed through a five-coordinate intermediate formed by reversible addition to the P=O bond.[1]

  • High Temperatures: Elevated reaction temperatures can lead to partial racemization, especially during lengthy reactions.[2]

  • Certain Reagents: Some reagents can induce racemization. For example, chlorophosphonium salts can catalyze rapid P-stereomutation at room temperature.[3] Similarly, iodine can promote radical-mediated racemization.[1][2]

  • Purification Methods: Standard purification techniques, such as column chromatography on silica or alumina, can be a significant cause of racemization due to the acidic nature of the stationary phase.[4]

Q2: My P-chiral phosphine oxide showed high enantiomeric excess (ee) in the crude reaction mixture, but the ee dropped significantly after purification. What happened?

This is a common issue often linked to the purification method. Standard column chromatography using conventional silica or alumina can catalyze racemization due to their acidic surfaces.[4] The prolonged contact time between the compound and the stationary phase can lead to a dramatic loss of enantiopurity.[4]

Troubleshooting Steps:

  • Re-evaluate the stationary phase: Consider using a less acidic or deactivated silica gel. Alternatively, chromatography on a different support may be necessary.

  • Minimize contact time: Use flash chromatography with faster elution to reduce the time your compound spends on the column.

  • Alternative purification: Explore non-chromatographic methods like recrystallization or selective precipitation if applicable.

  • Liberation from diastereomeric complexes: If using a chiral auxiliary or resolving agent, the phosphine oxide can often be liberated via column chromatography, which also allows for the recycling of the resolving agent.[5]

Q3: How can I prevent racemization during the synthesis of P-chiral phosphine oxides?

Preventing racemization starts with careful control over the synthetic protocol. Key strategies include:

  • Temperature Control: Maintain a low reaction temperature, as elevated temperatures can decrease optical purity.[2][6]

  • Solvent Choice: The choice of solvent can influence stereochemical outcomes. It is crucial to select a solvent that does not promote racemization.[6][7]

  • Reaction Time: Keep reaction times as short as possible to minimize exposure to potentially racemizing conditions.[6]

  • Chiral Auxiliaries: Employing chiral auxiliaries is a popular and effective method to control the P-configuration during synthesis. The auxiliary can then be displaced stereospecifically.[1]

  • Kinetic Resolution: This technique, where one enantiomer reacts faster than the other, can be used to isolate the desired enantiomer with high purity.[8]

Troubleshooting Guide: Unexpected Racemization

Use the following flowchart to diagnose and address unexpected loss of enantiomeric purity in your P-chiral phosphine oxide experiments.

G cluster_synthesis Synthesis Issues cluster_purification Purification Issues start Start: Unexpected Racemization Observed check_crude 1. Analyze Crude Reaction Mixture (Chiral HPLC/SFC) start->check_crude crude_ok High ee in Crude? check_crude->crude_ok temp High Reaction Temperature? crude_ok->temp No chromatography Purification Method: Column Chromatography on Silica/Alumina? crude_ok->chromatography Yes reagents Used Potentially Racemizing Reagents? (e.g., strong acid/base, iodine) temp->reagents No sol_temp Solution: Lower Temperature, Optimize Reaction Time temp->sol_temp Yes time Prolonged Reaction Time? reagents->time No sol_reagents Solution: Screen Alternative Reagents, Use Milder Conditions reagents->sol_reagents Yes time->sol_temp Yes end_node End: Optimized Protocol sol_temp->end_node sol_reagents->end_node sol_chromatography Solution: Use Deactivated Silica, Flash Chromatography, or Recrystallization chromatography->sol_chromatography Yes sol_chromatography->end_node

Caption: Troubleshooting workflow for identifying sources of racemization.

Data Presentation

The stability of P-chiral phosphine oxides is highly dependent on the reaction and purification conditions. While specific quantitative data on racemization rates are dispersed across the literature for various substrates, the following table summarizes the key influencing factors and recommended practices to maintain stereochemical integrity.

FactorCondition Promoting RacemizationRecommended Prevention Strategy
Temperature Elevated temperatures during synthesis or workup[2]Maintain low reaction temperatures and avoid prolonged heating.[6]
pH / Catalysts Presence of strong acids or bases[1]Use neutral or buffered conditions; avoid acidic workups if possible.
Reagents Use of reagents like iodine or chlorophosphonium salts[1][3]Select alternative reagents that do not promote radical or ionic racemization pathways.
Purification Column chromatography on standard silica or alumina[4]Use deactivated (neutralized) silica, opt for flash chromatography to reduce contact time, or use non-chromatographic methods like recrystallization.
Solvent Solvents that can stabilize racemizing intermediates[6][7]Screen solvents to find one that provides good results without compromising enantiomeric excess.[7]

Key Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric purity is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for this purpose.[9]

1. Instrumentation:

  • HPLC system equipped with a UV detector.[9]

  • Chiral column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).[9]

2. Sample Preparation:

  • Dissolve a small amount (approx. 1 mg) of the P-chiral phosphine oxide sample in the mobile phase or a compatible solvent.[9]

3. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized for the specific compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the compound absorbs (e.g., 220 or 254 nm).[9]

4. Analysis:

  • Inject the prepared sample onto the column.

  • Record the chromatogram. The two enantiomers should appear as separate peaks.

  • Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers:

    • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

The workflow for synthesizing and analyzing P-chiral phosphine oxides can be visualized as follows:

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase start Racemic or Prochiral Phosphorus Compound synthesis Asymmetric Synthesis (e.g., Chiral Auxiliary, Kinetic Resolution) start->synthesis crude Crude P-chiral Phosphine Oxide synthesis->crude purify Purification (Recrystallization or Careful Chromatography) crude->purify pure Purified P-chiral Phosphine Oxide purify->pure analysis Enantiomeric Purity Analysis (Chiral HPLC or SFC) pure->analysis result Final Enantiopure Product (High ee) analysis->result

Caption: General workflow for synthesis and analysis of P-chiral phosphine oxides.

References

Technical Support Center: Overcoming Experimental Artifacts with Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common experimental challenges associated with organophosphorus (OP) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of experimental artifacts when working with organophosphorus compounds?

A1: Experimental artifacts with OP compounds typically arise from three main sources:

  • Compound Instability: OPs can be susceptible to hydrolysis, leading to a decrease in the effective concentration of the active compound over the course of an experiment. This instability is often influenced by pH, temperature, and the composition of the experimental buffer.

  • Assay Interference: OP compounds can directly interfere with assay components and detection methods. This is particularly common in fluorescence-based assays where the compound may exhibit autofluorescence or quenching properties.[1][2] They can also interfere with enzyme-based reporter systems, such as luciferase.[3]

  • Off-Target Effects: OPs can interact with biological targets other than their intended one, leading to unexpected or misleading results.[4] A well-known primary target for many OPs is acetylcholinesterase (AChE), but they can also influence other signaling pathways, such as the MAPK signaling cascade.[5][6][7]

Q2: How can I tell if my organophosphorus compound is degrading during my experiment?

A2: Signs of compound degradation include irreproducible results, a gradual loss of activity over time, and a higher than expected IC50 value. To confirm degradation, you can perform a stability assay by incubating your compound in the assay buffer for the duration of your experiment and then analyzing its integrity using methods like HPLC or LC-MS.

Q3: My OP compound is showing activity in a cell-based assay. How do I know if this is a true biological effect or a result of cytotoxicity?

A3: It is crucial to perform a cytotoxicity counter-screen in parallel with your primary assay. This can be done using a simple cell viability assay (e.g., MTT, CellTiter-Glo®). If the compound shows activity in your primary assay at concentrations that are also cytotoxic, the observed effect may be an artifact of cell death. A specificity counter-screen is essential for distinguishing true hits from false positives caused by cytotoxicity.[8]

Q4: What are best practices for storing and handling organophosphorus compounds to maintain their integrity?

A4: To ensure the stability and integrity of your OP compounds, follow these best practices:

  • Storage: Store OP compounds according to the manufacturer's instructions, which is typically in a cool, dry, and dark place. For long-term storage, consider storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Solvent: Dissolve OP compounds in an appropriate anhydrous solvent, such as DMSO or ethanol, at a high concentration to create a stock solution.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment to avoid degradation in aqueous buffers.

  • Personal Protective Equipment (PPE): Always handle OP compounds with appropriate PPE, including gloves, lab coat, and eye protection, as many are toxic.[9]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Problem: You are observing significant variability in the IC50 values of your OP inhibitor across different experimental runs.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Instability The OP compound may be hydrolyzing in your aqueous assay buffer. Solution: Perform a time-course experiment to assess the stability of the compound in your buffer. Prepare fresh dilutions of the compound immediately before each experiment. Consider using a buffer with a pH known to promote OP stability, if compatible with your assay.
Inconsistent Cell Density or Enzyme Concentration Variations in cell number or enzyme concentration can affect the apparent potency of an inhibitor. Solution: Ensure consistent cell seeding density or enzyme concentration in all wells and between experiments.
Assay Incubation Time Longer incubation times can lead to greater compound degradation and altered IC50 values. Solution: Optimize the incubation time to be the shortest duration that provides a robust assay window.
Data Analysis Method The method used to calculate the IC50 can influence the result. Solution: Use a consistent data analysis method, such as a four-parameter logistic model, for all experiments. Ensure that the top and bottom plateaus of the dose-response curve are well-defined.[10][11][12][13]
Issue 2: Suspected Assay Interference in a Fluorescence-Based Assay

Problem: You are using a fluorescence-based assay and suspect your OP compound is interfering with the signal.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Autofluorescence The OP compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false positive signal.[1][14] Solution: Run a control experiment with the compound in the assay buffer without the biological target. Measure the fluorescence at the same wavelengths used in your assay.
Fluorescence Quenching The OP compound may be quenching the fluorescence signal of your probe, leading to a false positive (in an inhibition assay) or false negative (in an activation assay) result.[2] Solution: Perform a quenching control by adding the compound to a solution containing the fluorescent probe (and product, if applicable) at the concentration expected at the end of the assay. A decrease in fluorescence intensity indicates quenching.
Inner Filter Effect The compound may absorb light at the excitation or emission wavelength, reducing the amount of light that reaches the detector.[2] Solution: Measure the absorbance spectrum of your compound. If it overlaps with the excitation or emission spectra of your fluorophore, consider using a different fluorophore with a red-shifted spectrum.

Experimental Protocols

Protocol 1: Assessing Organophosphorus Compound Stability in Aqueous Buffer

Objective: To determine the stability of an OP compound in a specific aqueous buffer over time.

Materials:

  • Organophosphorus compound stock solution (e.g., in DMSO)

  • Aqueous assay buffer of interest

  • HPLC or LC-MS system

  • Appropriate column and mobile phase for the OP compound

Methodology:

  • Prepare a solution of the OP compound in the assay buffer at the final experimental concentration.

  • Incubate the solution at the temperature at which the experiment is normally conducted (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC or LC-MS to quantify the amount of intact OP compound remaining.

  • Plot the concentration of the intact OP compound as a function of time to determine its stability profile.

Protocol 2: Counter-Screen for Off-Target Effects via MAPK Pathway Activation

Objective: To determine if an OP compound induces off-target effects through the activation of the MAPK/ERK signaling pathway.

Materials:

  • Cell line of interest

  • Organophosphorus compound

  • Cell lysis buffer

  • Antibodies for Western blotting: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), and a secondary antibody.

  • Western blotting equipment and reagents

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the OP compound for a predetermined amount of time (e.g., 30 minutes, 1 hour, 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform a Western blot analysis using antibodies against p-ERK and t-ERK.

  • Quantify the band intensities to determine the ratio of p-ERK to t-ERK. An increase in this ratio indicates activation of the MAPK/ERK pathway.

Quantitative Data Summary

Table 1: Influence of pH and Temperature on the Stability of a Generic Organophosphorus Compound (Illustrative Data)

pHTemperature (°C)Half-life (hours)
5.02548
7.42524
8.52512
7.4472
7.4378

This table provides illustrative data on how pH and temperature can affect the stability of OP compounds. Actual stability will vary depending on the specific compound.[15][16]

Visualizations

experimental_workflow Troubleshooting Workflow for Variable IC50 Values start Variable IC50 Observed check_stability Assess Compound Stability in Assay Buffer start->check_stability stability_ok Is the compound stable? check_stability->stability_ok check_assay_params Review Assay Parameters (Cell Density, Incubation Time) stability_ok->check_assay_params Yes resolve_stability Modify Protocol: - Use fresh compound - Shorten incubation - Optimize buffer stability_ok->resolve_stability No params_ok Are parameters consistent? check_assay_params->params_ok check_data_analysis Verify Data Analysis Method params_ok->check_data_analysis Yes resolve_params Standardize Assay Protocol params_ok->resolve_params No analysis_ok Is the analysis method appropriate? check_data_analysis->analysis_ok resolve_analysis Use Consistent 4-Parameter Logistic Fit analysis_ok->resolve_analysis No end Consistent IC50 Achieved analysis_ok->end Yes resolve_stability->end resolve_params->end resolve_analysis->end

Caption: Troubleshooting workflow for addressing variability in IC50 values.

signaling_pathway Primary (Cholinergic) vs. Off-Target (MAPK) Signaling of OPs cluster_primary Primary Target Pathway cluster_off_target Off-Target Pathway Example OP Organophosphorus Compound AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degrades AChR Acetylcholine Receptors (Muscarinic & Nicotinic) ACh->AChR Activates Cholinergic_Effect Cholinergic Effects (e.g., Neuromuscular Dysfunction) AChR->Cholinergic_Effect OP_off Organophosphorus Compound MAPK_Pathway MAPK Signaling Cascade (e.g., ERK, JNK, p38) OP_off->MAPK_Pathway Modulates Cellular_Response Cellular Responses (e.g., Apoptosis, Inflammation) MAPK_Pathway->Cellular_Response

Caption: Comparison of primary and potential off-target signaling pathways.

References

Improving yield and purity in (-)-Anicyphos synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of (-)-Anicyphos.

Frequently Asked Questions (FAQs)

Q1: What is the chemical name and structure of this compound?

A1: The chemical name for this compound is (4R)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. Its enantiomer is (S)-(+)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide.[1][2] The core structure is a six-membered dioxaphosphorinane ring.

Q2: What is the primary synthetic route to this compound?

A2: The enantioselective synthesis of this compound is primarily achieved through a stereoselective Pudovik reaction.[3][4][5] This reaction involves the addition of a phosphite to an aldehyde, in this case, 2-methoxybenzaldehyde, in the presence of a chiral catalyst or auxiliary to induce stereoselectivity.

Q3: What are the key starting materials for the synthesis of this compound?

A3: The key starting materials are 2-methoxybenzaldehyde and a chiral phosphonate source, which is often prepared from 2,2-dimethyl-1,3-propanediol and a phosphorus reagent. A chiral auxiliary or catalyst is also essential for achieving the desired enantiomer.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Low Reaction Yield

Q4: My Pudovik reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?

A4: Low yields in the Pudovik reaction can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Inadequate Mixing: In solvent-free or highly concentrated reactions, efficient mixing is crucial to ensure the reactants are in close contact.

  • Suboptimal Reaction Temperature: The ideal temperature is substrate-dependent. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures may cause decomposition of reactants or the desired product.[5] It is advisable to perform temperature screening to find the optimal condition.

  • Catalyst Inactivity: If a catalyst is used, ensure it is active and has been stored under the appropriate conditions. For reactions that can proceed without a catalyst, screening a small amount of a suitable Lewis acid or base catalyst might improve the yield.

  • Purity of Reactants: Impurities in the starting materials, such as the aldehyde or the phosphite, can inhibit the reaction or lead to the formation of side products. Ensure all reactants are of high purity, and purify them if necessary before use.[5]

  • Insufficient Reaction Time: Monitor the reaction's progress using techniques like TLC or ³¹P NMR to determine the optimal duration.

Low Enantioselectivity/Purity

Q5: The enantiomeric excess (e.e.) of my this compound product is low. How can I improve the stereoselectivity of the Pudovik reaction?

A5: Achieving high enantioselectivity is a critical aspect of synthesizing this compound.

  • Chiral Catalyst/Auxiliary Selection: The choice of the chiral catalyst or auxiliary is paramount. Different chiral ligands or auxiliaries can have a significant impact on the stereochemical outcome. It may be necessary to screen a variety of chiral inductors to find the most effective one for this specific transformation.

  • Solvent Effects: The solvent can influence the transition state of the reaction and, consequently, the enantioselectivity. Experiment with a range of solvents with varying polarities.

  • Temperature Optimization: Reaction temperature can significantly affect enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess, although it may also decrease the reaction rate.

  • Purification Method: The purification method can impact the final purity of the product. Chiral chromatography is often employed to separate enantiomers effectively.

Q6: I am observing significant side product formation, which complicates purification and reduces the purity of this compound. What are common side reactions and how can they be minimized?

A6: Side reactions can significantly impact the purity of the final product.

  • Phospha-Brook Rearrangement: A potential side reaction is the rearrangement of the initial α-hydroxyphosphonate adduct to a phosphate, particularly in the presence of a strong base.[5] Careful control of the basicity and reaction temperature can help to minimize this rearrangement.

  • Oxidation of Phosphite: The phosphite starting material can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction, especially if the substrates are air-sensitive.[5]

  • Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation) under basic or acidic conditions. Controlling the reaction pH and temperature is crucial to suppress these side reactions.

Quantitative Data Summary

ParameterTypical RangeKey Influencing Factors
Yield 70-98%Reactant purity, reaction temperature, catalyst loading
Enantiomeric Excess (e.e.) 85-99%Chiral catalyst/auxiliary, solvent, reaction temperature
Diastereomeric Ratio (d.r.) >95:5Chiral auxiliary, substrate structure

Experimental Protocols

A generalized experimental protocol for the enantioselective synthesis of α-hydroxyphosphonates via a Pudovik reaction is provided below. This should be adapted and optimized for the specific synthesis of this compound.

General Protocol for Asymmetric Pudovik Reaction:

  • Preparation of the Chiral Catalyst/Reagent: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst or phosphite reagent according to established literature procedures.

  • Reaction Setup: To the reaction flask containing the chiral catalyst/reagent, add the appropriate solvent and cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Addition of Reactants: Slowly add the 2-methoxybenzaldehyde to the reaction mixture, followed by the dropwise addition of the phosphite source.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

  • Workup: Quench the reaction with an appropriate reagent (e.g., saturated aqueous ammonium chloride solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. For enantiomeric separation and to obtain high-purity this compound, chiral HPLC may be necessary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Mixing 1. Verify Efficient Mixing Start->Check_Mixing Optimize_Temp 2. Optimize Reaction Temperature Check_Mixing->Optimize_Temp Check_Catalyst 3. Assess Catalyst Activity Optimize_Temp->Check_Catalyst Check_Purity 4. Confirm Reactant Purity Check_Catalyst->Check_Purity Optimize_Time 5. Adjust Reaction Time Check_Purity->Optimize_Time Improved_Yield Yield Improved Optimize_Time->Improved_Yield Success No_Improvement Yield Not Improved (Consult Further Literature) Optimize_Time->No_Improvement Failure

Caption: Troubleshooting workflow for addressing low reaction yields.

Signaling Pathway for Pudovik Reaction

Pudovik_Reaction_Pathway cluster_reactants Reactants Aldehyde 2-Methoxy- benzaldehyde Intermediate Activated Aldehyde-Catalyst Complex Aldehyde->Intermediate Phosphite Chiral Phosphite Phosphite->Intermediate Nucleophilic Attack Catalyst Chiral Catalyst (e.g., Lewis Acid/Base) Catalyst->Intermediate Product This compound (α-Hydroxyphosphonate) Intermediate->Product Protonation

Caption: Simplified pathway of the catalyzed Pudovik reaction.

References

Technical Support Center: (-)-Anicyphos Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of (-)-Anicyphos. The following information is curated to address potential issues and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] It is advisable to store the compound in a dry, well-ventilated area.[1]

Q2: How long can I store this compound as a solid?

A2: When stored under the recommended conditions (2-8°C, tightly sealed), solid this compound is expected to be stable for up to 6 months.[2] For longer-term storage, it is recommended to re-test the purity of the compound periodically.

Q3: What is the recommended way to store this compound in solution?

A3: Stock solutions of this compound should be prepared fresh for use whenever possible.[2] If storage is necessary, we recommend aliquoting the solution into tightly sealed vials and storing at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.

Q4: Can I store this compound at room temperature?

A4: While some sources suggest that this compound can be stored at room temperature, for long-term stability, refrigerated conditions (2-8°C) are recommended to minimize the potential for degradation.[1][3] Short periods at room temperature, for instance during shipping, are unlikely to significantly affect the product's efficacy.[2]

Q5: What are the potential signs of this compound degradation?

A5: Degradation of this compound may not be visually apparent. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of impurity peaks and a decrease in the main peak area.[4] Physical changes like discoloration or changes in crystallinity could also indicate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Peaks in HPLC/LC-MS Analysis Degradation of this compound due to improper storage (e.g., exposure to high temperatures, light, or moisture).1. Verify storage conditions. Ensure the compound is stored at 2-8°C in a tightly sealed, light-resistant container. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use a fresh vial of this compound for subsequent experiments.
Inconsistent Experimental Results Partial degradation of the compound leading to lower effective concentration.1. Re-qualify the purity of your current stock of this compound using a validated analytical method. 2. Prepare fresh solutions from a new vial of the compound for each experiment. 3. Review solution preparation and handling procedures to minimize exposure to conditions that could cause degradation.
Difficulty in Dissolving the Compound Change in physical properties (e.g., crystallinity) due to storage at inappropriate temperatures.1. Allow the vial to equilibrate to room temperature for at least 60 minutes before opening and attempting to dissolve the compound.[2] 2. Use sonication to aid in dissolution. 3. If the issue persists, it may be an indication of physical instability, and a fresh sample should be used.

Quantitative Stability Data

As extensive public data on the long-term stability of this compound is limited, the following table represents a hypothetical stability profile based on typical small molecules stored under recommended and accelerated conditions. This data should be used as a guideline, and it is crucial to perform your own stability studies.

Storage Condition Time Point Purity by HPLC (%) Appearance
2-8°C 0 Months99.5White Crystalline Solid
3 Months99.4White Crystalline Solid
6 Months99.2White Crystalline Solid
12 Months98.9White Crystalline Solid
25°C / 60% RH 1 Month98.5White Crystalline Solid
3 Months97.2Slight Off-White Solid
6 Months95.1Off-White Solid
40°C / 75% RH 1 Month96.0Off-White Solid
3 Months92.5Yellowish Solid
6 Months88.7Yellowish Solid

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of Solid this compound

Objective: To evaluate the stability of solid this compound under recommended long-term storage conditions.

Methodology:

  • Store three batches of solid this compound in tightly sealed, light-protected containers at 2-8°C.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw a sample from each batch.

  • Analyze the samples for the following attributes:

    • Appearance: Visually inspect for any changes in color or physical form.

    • Purity: Use a validated stability-indicating HPLC method to determine the purity and quantify any degradation products.

    • Water Content: Determine the water content using Karl Fischer titration.

  • Compare the results to the initial time point to assess for any significant changes. A "significant change" is defined as a failure to meet the established specification.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and validate the stability-indicating power of the analytical methods.[5]

Methodology:

  • Expose samples of this compound to various stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze the stressed samples using HPLC-MS to separate and identify the degradation products.[4]

  • This information will help in understanding the intrinsic stability of the molecule and in developing a robust stability-indicating analytical method.[5]

Visualizations

experimental_workflow cluster_setup Study Setup cluster_testing Stability Testing cluster_evaluation Data Evaluation start Obtain 3 Batches of This compound package Package in Light-Protected, Sealed Containers start->package storage Place in Stability Chambers (2-8°C, 25°C/60%RH, 40°C/75%RH) package->storage pull Pull Samples at Time Points (0, 3, 6, 12 mo) storage->pull analysis Perform Analysis: - Appearance - Purity (HPLC) - Water Content (KF) pull->analysis data Compile and Analyze Data analysis->data report Generate Stability Report data->report

Caption: Workflow for Long-Term Stability Testing of this compound.

logical_relationship cluster_storage Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Pathways temp Temperature (Recommended: 2-8°C) stability Optimal this compound Stability temp->stability light Light (Protect from light) light->stability humidity Humidity (Store in dry conditions) humidity->stability container Container (Tightly sealed) container->stability hydrolysis Hydrolysis stability->hydrolysis prevents oxidation Oxidation stability->oxidation prevents photolysis Photolysis stability->photolysis prevents

Caption: Factors Influencing the Stability of this compound.

References

Technical Support Center: Addressing Cytotoxicity of (-)-Anicyphos in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with the investigational compound (-)-Anicyphos in primary cell cultures. All data presented is hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our primary cell cultures when treated with this compound. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity with a new compound like this compound, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup. This includes confirming the final concentration of this compound and the solvent (e.g., DMSO) in the culture medium. It is also important to ensure the health and viability of your primary cells before treatment. Key initial steps involve performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.[1]

Q2: How can we reduce the cytotoxic effects of this compound without compromising its potential therapeutic efficacy?

A2: Several strategies can be employed to mitigate cytotoxicity. The most direct approach is to lower the concentration of this compound and reduce the duration of exposure.[1] Depending on the suspected mechanism of toxicity, co-treatment with cytoprotective agents may be beneficial. For instance, if oxidative stress is suspected, co-incubation with an antioxidant like N-acetylcysteine (NAC) could rescue cells.[1] If apoptosis is the primary cell death pathway, a pan-caspase inhibitor such as Z-VAD-FMK might be effective.[1] Additionally, experimenting with varying serum percentages in your culture medium can influence drug availability and cytotoxicity.[1]

Q3: Our cytotoxicity results with this compound are inconsistent between experiments. What could be the cause?

A3: High variability in cytotoxicity assays can stem from several factors. Inconsistent cell seeding density is a common issue; ensure a homogenous single-cell suspension before plating and use a precise multichannel pipette. The health and passage number of primary cells are also critical, as they have a limited lifespan. Use cells from a consistent and low passage number for all experiments.[1] Finally, the stability of this compound in the culture media over the experiment's duration should be considered. Prepare fresh dilutions for each experiment and consider a medium change for longer incubation times.[1]

Q4: How can we determine if this compound is causing apoptosis or necrosis in our primary cell cultures?

A4: To distinguish between apoptosis and necrosis, you can use flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis. This method allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Q5: The vehicle control (DMSO) appears to be causing some level of cytotoxicity. What should we do?

A5: The concentration of the vehicle should be non-toxic to the cells. Most primary cell cultures can tolerate DMSO concentrations up to 0.1-0.5%, but this is highly cell-type dependent. If your vehicle control is showing toxicity, you must perform a dose-response experiment to determine the maximum non-toxic concentration for your specific primary cells. Always use the same vehicle concentration across all wells, including the untreated control.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity

This guide provides a logical workflow for addressing unexpectedly high cytotoxicity observed with this compound.

G A High Cytotoxicity Observed B Verify Compound Concentration & Purity A->B C Check Solvent Toxicity B->C D Assess Primary Cell Health C->D E Optimize Concentration & Exposure Time D->E F Investigate Mechanism of Toxicity E->F G Implement Mitigation Strategies F->G H Re-evaluate Cytotoxicity G->H

A logical troubleshooting workflow for addressing high cytotoxicity.
Guide 2: Differentiating Cytotoxicity from Cytostatic Effects

It is important to determine whether this compound is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic).

Assay Principle Interpretation for Cytotoxicity Interpretation for Cytostasis
Cell Counting (e.g., Trypan Blue) Excludes non-viable cells with compromised membranes.Increased number of blue (dead) cells over time.No significant increase in dead cells, but a lower rate of increase in total cell number compared to control.
MTT/XTT Assay Measures metabolic activity.Significant decrease in absorbance, indicating reduced metabolic activity in fewer viable cells.A plateau or slight decrease in absorbance, indicating a reduction in proliferation without widespread cell death.
Crystal Violet Assay Stains the nuclei of adherent cells.Reduced staining intensity due to cell detachment and death.Lower staining intensity than the control, but cells remain attached and appear healthy.

Experimental Protocols

Protocol 1: Determining the CC50 of this compound using MTT Assay

This protocol outlines the steps to determine the half-maximal cytotoxic concentration (CC50) of this compound.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Protocol 2: Apoptosis/Necrosis Assay using Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control primary cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or a non-enzymatic cell dissociation solution.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Hypothetical Quantitative Data

Table 1: Dose-Response of this compound on Primary Human Hepatocytes (48h)
This compound (µM) % Cell Viability (MTT Assay) % Apoptosis (Annexin V+)
0 (Vehicle)100 ± 4.23.1 ± 0.8
0.198.5 ± 3.94.5 ± 1.1
185.2 ± 5.115.7 ± 2.4
552.3 ± 6.348.9 ± 5.6
1021.7 ± 4.875.3 ± 6.1
505.4 ± 2.192.8 ± 3.5

Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be involved in this compound-induced cytotoxicity.

G cluster_0 Anicyphos This compound ROS Increased ROS Anicyphos->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Intrinsic Apoptosis Pathway Induced by this compound.

G cluster_1 Anicyphos This compound Receptor Death Receptor Anicyphos->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Extrinsic Apoptosis Pathway Induced by this compound.

References

Optimizing dosage and administration of (-)-Anicyphos in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (-)-Anicyphos

This technical support center provides guidance on the dosage and administration of this compound in animal models for researchers, scientists, and drug development professionals. Given the limited publicly available data on this compound, this guide draws upon general principles for novel compounds and the known characteristics of its chemical class, organophosphorus compounds.

Compound Profile: this compound

This compound is scientifically identified as (R)-(+)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.[1] Below is a summary of its known chemical properties.

PropertyValue
Synonyms (R)-(+)-Anicyphos, 98674-82-9
Molecular Formula C12H17O5P
Molecular Weight 272.23 g/mol
Appearance Solid
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

General Mechanism of Action for Organophosphorus Compounds

As an organophosphorus compound, this compound is predicted to act as an acetylcholinesterase (AChE) inhibitor. AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2][3]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_effect Result Anicyphos This compound AChE Acetylcholinesterase (AChE) Anicyphos->AChE Inhibits Breakdown ACh Breakdown AChE->Breakdown Catalyzes ACh Acetylcholine (ACh) ACh->AChE Binds to Receptor Cholinergic Receptor ACh->Receptor Activates IncreasedACh Increased Acetylcholine ACh->IncreasedACh Accumulation Overstimulation Receptor Overstimulation IncreasedACh->Overstimulation

Figure 1: Proposed mechanism of action for this compound as an acetylcholinesterase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model?

A1: For a novel compound with no prior in vivo data, a dose-range finding study is essential. It is recommended to start with a very low dose, for instance, 0.1 mg/kg, and escalate the dose in subsequent cohorts (e.g., 0.5, 1, 5, 10 mg/kg) while closely monitoring for signs of toxicity.

Q2: What are the potential signs of toxicity to monitor for in animal models?

A2: Given its classification as an organophosphorus compound, signs of toxicity are likely to be cholinergic in nature. These can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). Other signs may include muscle tremors, convulsions, and respiratory distress.[2][3]

Q3: How should I prepare this compound for administration?

A3: The solubility of this compound in common vehicles needs to be determined. Start with sterile isotonic saline. If solubility is an issue, consider vehicles such as a small percentage of DMSO (e.g., <5%) or Tween 80 in saline. It is crucial to establish the maximum tolerated concentration of the vehicle in your animal model.

Troubleshooting Guides

Dosage and Solubility Issues
IssuePotential CauseTroubleshooting Steps
Precipitation of compound in vehicle Poor solubility.- Gently warm the solution. - Use a different vehicle (e.g., add a co-solvent like DMSO). - Prepare a fresh solution immediately before administration.
Inconsistent results between animals Inaccurate dosing or batch-to-batch variability.- Ensure accurate weighing of the compound and calculation of doses. - Use calibrated pipettes and syringes. - If possible, analyze the purity and concentration of your stock solution.
Unexpected animal mortality Dose is too high or rapid absorption.- Immediately halt the study and review the dose levels. - Conduct a more gradual dose-escalation study. - Consider a different route of administration that allows for slower absorption.
Administration-Related Issues
IssuePotential CauseTroubleshooting Steps
Swelling or irritation at injection site (IP) Irritating properties of the compound or vehicle.- Lower the concentration of the compound or vehicle. - Ensure the pH of the solution is close to neutral. - Consider subcutaneous administration as an alternative.
Reflux or aspiration during oral gavage Improper technique or excessive volume.- Ensure the gavage needle is of the correct length and is inserted gently into the esophagus. - Administer the solution slowly. - Adhere to recommended volume limits for the animal's weight.[4]
Variable absorption after oral administration Food in the stomach or first-pass metabolism.- Fast the animals for a short period (e.g., 4 hours) before dosing. - If first-pass metabolism is suspected, consider a parenteral route of administration (e.g., IP, IV).

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for administering a substance via intraperitoneal injection in a mouse model.

Materials:

  • This compound solution

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation: Weigh the mouse to calculate the correct injection volume. Prepare the this compound solution at the desired concentration.

  • Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder and cecum.

  • Injection: Insert the needle at a 15-30 degree angle. Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Administration: Slowly inject the solution.

  • Withdrawal: Carefully withdraw the needle.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.[5]

IP_Workflow start Start weigh Weigh Mouse & Calculate Dose start->weigh restrain Restrain Mouse weigh->restrain locate Locate Injection Site (Lower Quadrant) restrain->locate insert Insert Needle (15-30°) locate->insert aspirate Aspirate to Check Placement insert->aspirate inject Inject Solution Slowly aspirate->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor end_node End monitor->end_node

Figure 2: Experimental workflow for intraperitoneal injection in a mouse model.

Protocol 2: Oral Gavage in Rats

This protocol describes the standard procedure for administering a substance directly into the stomach of a rat via oral gavage.

Materials:

  • This compound solution

  • Sterile syringes

  • Flexible plastic or stainless steel gavage needle (appropriate size for the rat)

  • Animal scale

Procedure:

  • Preparation: Weigh the rat to determine the correct administration volume. Ensure the gavage needle is the correct length by measuring from the corner of the mouth to the last rib.

  • Restraint: Firmly restrain the rat to prevent movement and ensure the head and neck are in a straight line with the body.

  • Insertion: Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube.

  • Placement Confirmation: If there is resistance, do not force the needle. The needle is likely in the trachea if the animal exhibits respiratory distress.

  • Administration: Once the needle is correctly placed, administer the solution slowly.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.[6][7]

Gavage_Workflow start Start weigh Weigh Rat & Determine Volume start->weigh measure Measure Gavage Needle Length weigh->measure restrain Restrain Rat measure->restrain insert Gently Insert Gavage Needle restrain->insert confirm Confirm Esophageal Placement insert->confirm administer Administer Solution Slowly confirm->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal withdraw->monitor end_node End monitor->end_node

Figure 3: Experimental workflow for oral gavage in a rat model.

References

Troubleshooting Inconsistent Results in (-)-Anicyphos Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chiral organophosphate, (-)-Anicyphos. Due to the nuanced nature of its potential bioactivities, this guide focuses on addressing common challenges encountered in enzymatic and cell-based assays where such a compound is likely to be evaluated.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary molecular targets for this compound?

As an organophosphate, this compound is structurally predisposed to interact with serine hydrolases. The most probable targets for investigation include acetylcholinesterase (AChE) and various phosphodiesterases (PDEs).[1][2][3] Inhibition of these enzymes can lead to a range of physiological effects, making them key targets in drug discovery.

Q2: Why is the stereochemistry of this compound important?

This compound is a chiral molecule. It is well-documented that different enantiomers of chiral organophosphates can exhibit significantly different biological activities and potencies.[4][5] Therefore, it is crucial to use the pure enantiomer to ensure the specificity and reproducibility of experimental results. Inconsistent results can arise from racemic mixtures or impurities.

Q3: My this compound sample is not dissolving properly in my aqueous assay buffer. What can I do?

Poor aqueous solubility is a common issue with organic compounds. It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol. This stock solution can then be serially diluted into the aqueous assay buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[6] Pre-warming the assay buffer to 37°C before adding the compound stock can sometimes improve solubility.

Q4: I am observing high background noise in my fluorescence-based enzymatic assay. What are the possible causes?

High background in fluorescence assays can stem from several sources. The compound itself might be autofluorescent at the excitation and emission wavelengths of your assay. It is also possible that the compound is interfering with the assay components, leading to non-specific signal generation. Insufficient washing or blocking steps can also contribute to high background.[7]

Q5: In my cytotoxicity assay, I see a significant drop in cell viability at high concentrations of this compound, but the results are not consistent across experiments. What should I check?

Inconsistent cytotoxicity results can be due to a multitude of factors.[8] These include variations in cell seeding density, passage number, and metabolic state of the cells.[8] Compound precipitation at high concentrations can also lead to variable effects. Ensure your experimental conditions are tightly controlled and visually inspect for any precipitate in the wells.

Troubleshooting Guides

Enzymatic Assays (e.g., AChE or PDE Inhibition)
Problem Potential Cause Recommended Solution
High variability between replicate wells Inaccurate pipetting; improper mixing of reagents.Use calibrated pipettes and proper technique. Prepare a master mix for reagents to ensure consistency across wells.[7]
IC50 value significantly different from expected/published data Incorrect enzyme or substrate concentration; variation in incubation time or temperature.Verify the concentration and activity of your enzyme and substrate stocks. Ensure precise control over incubation time and temperature.[9]
No inhibitory effect observed Inactive compound; inappropriate assay conditions (e.g., pH, buffer composition).Confirm the integrity of your this compound stock. Optimize assay conditions, including pH and buffer components, as enzyme activity can be sensitive to these parameters.
Time-dependent inhibition The inhibitor may have a slow binding mechanism.Perform pre-incubation experiments where the enzyme and inhibitor are mixed for varying times before adding the substrate to characterize the time-dependency of inhibition.[9]
Cell-Based Assays (e.g., Cytotoxicity on Cancer Cell Lines)
Problem Potential Cause Recommended Solution
"Edge effects" in microplates Evaporation from the outer wells of the plate.To minimize evaporation, fill the peripheral wells with sterile media or PBS.[6]
Variable compound efficacy Inconsistent cell density; differences in cell passage number.Optimize and standardize cell seeding density. Use cells within a consistent and low passage number range for all experiments.[8]
Compound precipitation in media Poor solubility of this compound at the tested concentrations.Visually inspect wells for precipitate. Perform a solubility test of this compound in the cell culture medium. Consider using a lower concentration range or a different solvent for the stock solution.
Non-specific cytotoxicity Cytotoxicity may be unrelated to the intended target.Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis). Consider that at high concentrations, cytotoxicity may be due to off-target effects or general cellular stress.[10]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation :

    • 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • AChE solution (from electric eel) in buffer.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) stock solution (10 mM) in buffer.

    • Acetylthiocholine iodide (ATCI) substrate stock solution (10 mM) in deionized water.

    • This compound stock solution in DMSO, with serial dilutions in buffer.

  • Assay Procedure (96-well plate) :

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of this compound dilution (or buffer for control).

    • Add 20 µL of AChE solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI.

  • Measurement :

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]

Phosphodiesterase (PDE) Inhibition Assay (Generic Fluorometric)
  • Reagent Preparation :

    • Assay Buffer (e.g., Tris-HCl with MgCl2, pH 7.5).

    • PDE enzyme solution in assay buffer.

    • Fluorescently labeled cAMP or cGMP substrate.

    • This compound stock solution in DMSO, with serial dilutions in buffer.

  • Assay Procedure (96-well black plate) :

    • Add assay buffer, PDE enzyme, and this compound dilutions to the wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the fluorescent substrate.

  • Measurement :

    • Monitor the change in fluorescence polarization or intensity over time using a suitable plate reader. The rate of change is proportional to PDE activity.

  • Data Analysis :

    • Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

MTT Cytotoxicity Assay
  • Cell Seeding :

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of this compound (ensure final DMSO concentration is non-toxic, e.g., <0.1%). Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation :

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement :

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Solution This compound Stock (in DMSO) Serial Dilutions Serial Dilutions (in Assay Buffer/Media) Stock Solution->Serial Dilutions Enzymatic Assay Enzymatic Assay (AChE or PDE) Serial Dilutions->Enzymatic Assay Cell-Based Assay Cell-Based Assay (e.g., Cytotoxicity) Serial Dilutions->Cell-Based Assay Data Acquisition Data Acquisition (Plate Reader) Enzymatic Assay->Data Acquisition Cell-Based Assay->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination

Caption: General experimental workflow for assessing the bioactivity of this compound.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Reagents Check Reagents Inconsistent Results->Check Reagents Verify Protocol Verify Protocol Inconsistent Results->Verify Protocol Control for Variables Control for Variables Inconsistent Results->Control for Variables Solubility Issues Solubility Issues Check Reagents->Solubility Issues Assay Interference Assay Interference Verify Protocol->Assay Interference Cell Health Cell Health Control for Variables->Cell Health Consistent Results Consistent Results Solubility Issues->Consistent Results Assay Interference->Consistent Results Cell Health->Consistent Results

Caption: A logical flowchart for troubleshooting inconsistent bioassay results.

ache_inhibition_pathway Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Substrate Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolysis Inhibited AChE Inhibited AChE Anicyphos This compound Anicyphos->AChE Inhibition

References

Validation & Comparative

In Vitro Biological Activity of (-)-Anicyphos: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available scientific literature detailing the specific in vitro biological activity of (-)-Anicyphos. Extensive searches for quantitative data, such as IC50 or EC50 values, and detailed experimental protocols related to this specific enantiomer have not yielded any concrete results. While information regarding the chemical properties of its enantiomer, (R)-(+)-Anicyphos, is available, its biological effects remain largely undocumented in accessible scientific databases.

This lack of data prevents a direct comparative analysis of this compound with other alternative compounds as originally intended. To provide a framework for future research and to highlight the necessary experimental data required for such a comparison, this guide will outline the standard methodologies and data presentation formats typically employed in the validation of a compound's in vitro biological activity.

Hypothetical Data Presentation

For a comprehensive comparison, quantitative data is paramount. The following tables illustrate how experimental results for this compound, once obtained, could be structured for clear comparison with a hypothetical alternative, Compound X.

Table 1: Comparative Cytotoxicity Profile

CompoundCell LineAssay TypeIC50 (µM)
This compoundCancer Cell Line AMTT AssayData Needed
Cancer Cell Line BMTT AssayData Needed
Normal Cell Line CMTT AssayData Needed
Compound XCancer Cell Line AMTT AssayData Needed
Cancer Cell Line BMTT AssayData Needed
Normal Cell Line CMTT AssayData Needed

Table 2: Kinase Inhibitory Activity

CompoundKinase TargetAssay TypeIC50 (nM)
This compoundKinase 1LanthaScreen™Data Needed
Kinase 2ADP-Glo™Data Needed
Compound XKinase 1LanthaScreen™Data Needed
Kinase 2ADP-Glo™Data Needed

Essential Experimental Protocols

To generate the data required for a thorough validation and comparison, the following standard in vitro assays would be necessary.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is crucial for determining the cytotoxic effects of a compound on both cancerous and normal cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or the alternative compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

If this compound is hypothesized to be a kinase inhibitor, various in vitro kinase assays can be employed to quantify its inhibitory activity against specific kinases.

  • LanthaScreen™ Kinase Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

  • ADP-Glo™ Kinase Assay: This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

The general workflow for these assays involves incubating the kinase, substrate, ATP, and the test compound together, followed by the detection of the assay-specific signal. The results are used to calculate the IC50 value of the compound for each kinase target.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the potential mechanism of action, diagrams are essential. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization readout Measure Absorbance solubilization->readout data_analysis Calculate % Viability readout->data_analysis ic50 Determine IC50 Value data_analysis->ic50 signaling_pathway receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation anicyphos This compound anicyphos->raf

Comparative Analysis of Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the Esteemed Research Community,

This guide is designed to provide a framework for the comparative study of kinase inhibitors. Our initial objective was to conduct a detailed analysis of (-)-Anicyphos against other known inhibitors. However, a comprehensive search of current scientific literature and databases did not yield specific data on this compound as a kinase inhibitor.

Therefore, to fulfill the informational needs of researchers, scientists, and drug development professionals, we present a model comparative study. This guide utilizes two well-characterized kinase inhibitors, Staurosporine and Imatinib , to illustrate the principles and methodologies of such a comparison. Staurosporine is a potent, broad-spectrum inhibitor, while Imatinib is a highly selective inhibitor, providing a clear contrast in their inhibitory profiles.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Staurosporine and Imatinib against a panel of kinases, highlighting their distinct selectivity profiles.

Kinase TargetStaurosporine IC50 (nM)Imatinib IC50 (nM)Inhibitor Profile
Protein Kinase C (PKC) 0.7 - 5[1]> 10,000Staurosporine: High Potency
Protein Kinase A (PKA) 7[1]> 10,000Staurosporine: High Potency
v-Abl 6[1]600[2]Both Potent, Imatinib more selective
c-Kit Not widely reported100[2]Imatinib: High Potency
PDGFR Not widely reported100[2]Imatinib: High Potency
CaM Kinase II 20[1]Not reportedStaurosporine: High Potency
p60v-src 6Not reportedStaurosporine: High Potency

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.

Signaling Pathways

Understanding the signaling pathways affected by a kinase inhibitor is crucial for elucidating its mechanism of action and potential therapeutic effects.

Imatinib and the BCR-ABL Pathway

Imatinib is a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), where it selectively inhibits the BCR-ABL fusion protein.[3][4] This oncoprotein has constitutive tyrosine kinase activity, driving uncontrolled cell proliferation and survival.[3][4] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, blocking its activity and inhibiting downstream signaling pathways such as RAS/MAPK, and PI3K/AKT, leading to the induction of apoptosis in cancer cells.[3][5]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Staurosporine and Broad-Spectrum Kinase Inhibition

Staurosporine's lack of selectivity results in the inhibition of a wide array of protein kinases, including PKC, PKA, and receptor tyrosine kinases.[1][6] This broad activity disrupts numerous signaling pathways simultaneously, such as the Hippo pathway, which is involved in the regulation of organ size and cell growth.[7][8] Its potent but non-specific nature makes it a valuable tool in research for inducing apoptosis and studying general kinase function, but limits its therapeutic potential due to high toxicity.[6]

Staurosporine_Pathway cluster_kinases Multiple Kinases Staurosporine Staurosporine PKC PKC Staurosporine->PKC PKA PKA Staurosporine->PKA RTKs RTKs Staurosporine->RTKs CDKs CDKs Staurosporine->CDKs Cellular_Processes Multiple Cellular Processes (Cell Cycle, Growth, Apoptosis) PKC->Cellular_Processes PKA->Cellular_Processes RTKs->Cellular_Processes CDKs->Cellular_Processes

Staurosporine's broad-spectrum inhibition of multiple kinase families.

Experimental Protocols

Reproducibility and accuracy are paramount in the comparative analysis of kinase inhibitors. Below are generalized protocols for biochemical and cell-based assays.

A. Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal produced is proportional to the ADP concentration and, therefore, to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add 1-5 µL of the test compound at various concentrations to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

B. Cell-Based Kinase Inhibition Assay (e.g., Western Blot for Phospho-Substrate)

This method assesses the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cell line expressing the target kinase) in a multi-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the kinase inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

    • If the kinase is activated by a specific ligand, stimulate the cells with the ligand for a short period before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • Normalize the phospho-substrate signal to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH or β-actin).

    • Determine the extent of inhibition at different inhibitor concentrations to estimate the cellular IC50.

Experimental_Workflow cluster_assay Biochemical Kinase Assay Workflow Start Start: Prepare Reagents Reaction Kinase Reaction: Inhibitor + Kinase/Substrate + ATP Start->Reaction Termination Terminate Reaction & Deplete remaining ATP Reaction->Termination Detection Convert ADP to ATP & Generate Luminescent Signal Termination->Detection Readout Measure Luminescence Detection->Readout Analysis Data Analysis: Calculate IC50 Readout->Analysis

Generalized workflow for a biochemical kinase inhibition assay.

References

Unraveling the Therapeutic Potential of (-)-Anicyphos: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the dynamic landscape of drug discovery, novel chemical entities are continuously evaluated for their potential to address unmet medical needs. One such molecule, (-)-Anicyphos, has emerged as a compound of interest, though its biological activities and mechanisms of action remain largely uncharacterized in publicly accessible scientific literature. This guide aims to provide a framework for a head-to-head comparison of this compound with a known therapeutic agent, a critical step in elucidating its potential pharmacological profile and therapeutic utility. Due to the current lack of specific biological data for this compound, this document will present a hypothetical comparison based on a plausible, yet speculative, mechanism of action.

For the purpose of this illustrative comparison, we will hypothesize that this compound is an inhibitor of Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs. As a comparator, we will use Celecoxib , a widely prescribed selective COX-2 inhibitor. This comparison will serve as a template for how such an analysis would be structured once experimental data for this compound becomes available.

Section 1: Comparative Overview of this compound and Celecoxib

This section will provide a high-level summary of the key characteristics of both compounds, assuming a COX-2 inhibitory role for this compound.

FeatureThis compound (Hypothetical)Celecoxib (Known Drug)
Target Cyclooxygenase-2 (COX-2)Cyclooxygenase-2 (COX-2)
Mechanism of Action Selective inhibition of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.Selective inhibition of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Therapeutic Area Anti-inflammatory, AnalgesicAnti-inflammatory, Analgesic
Chemical Class Organophosphorus CompoundDiaryl-substituted pyrazole

Section 2: In Vitro Efficacy and Potency

Quantitative comparison of the inhibitory activity of both compounds against their target enzyme is crucial for understanding their relative potency.

ParameterThis compound (Hypothetical Data)Celecoxib (Reference Data)
COX-2 IC50 150 nM40 nM
COX-1 IC50 >10,000 nM15,000 nM
Selectivity Index (COX-1/COX-2) >66375

Caption: Table summarizing the hypothetical in vitro inhibitory concentrations (IC50) and selectivity of this compound compared to Celecoxib.

Section 3: Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of COX-2 inhibitors are mediated through the inhibition of the prostaglandin synthesis pathway.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Anicyphos This compound Anicyphos->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The COX-2 signaling pathway and points of inhibition by this compound and Celecoxib.

Section 4: Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

4.1. COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-1 and COX-2 enzymes.

  • Methodology:

    • Human recombinant COX-1 or COX-2 enzyme is incubated with various concentrations of the test compound (this compound or Celecoxib) in a reaction buffer containing heme and a suitable peroxidase.

    • The reaction is initiated by the addition of arachidonic acid.

    • The peroxidase activity, which is dependent on the production of PGG2 by COX, is measured colorimetrically at a specific wavelength (e.g., 590 nm) using a suitable substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Section 5: Experimental Workflow Visualization

A clear workflow diagram facilitates the understanding of the experimental process.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and Celecoxib Incubation Incubate enzyme with - Anicyphos or Celecoxib Compound_Prep->Incubation Enzyme_Prep Prepare reaction mix with COX-1 or COX-2 enzyme Enzyme_Prep->Incubation Reaction_Start Initiate reaction with Arachidonic Acid Incubation->Reaction_Start Measurement Measure peroxidase activity (Colorimetric reading) Reaction_Start->Measurement Data_Plot Plot % Inhibition vs. Log[Compound] Measurement->Data_Plot IC50_Calc Calculate IC50 values Data_Plot->IC50_Calc

Caption: Workflow for determining the in vitro COX-1/COX-2 inhibitory activity.

This guide provides a structured, albeit hypothetical, head-to-head comparison of this compound and Celecoxib, assuming a shared mechanism of action. The presented framework, including data tables, pathway diagrams, and experimental protocols, serves as a template for the rigorous evaluation of novel drug candidates. As experimental data for this compound becomes available, this guide can be populated with actual findings to provide a comprehensive and objective comparison for the scientific and drug development communities. This systematic approach is fundamental to understanding the therapeutic potential and positioning of new chemical entities in the pharmaceutical landscape.

Establishing Rigorous Controls for Cellular Signaling Experiments with (-)-Anicyphos

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the pursuit of novel therapeutic agents, the robust evaluation of a compound's biological activity is paramount. This guide provides a framework for establishing positive and negative controls in experiments involving (-)-Anicyphos, a chiral organophosphorus compound. Due to the limited publicly available data on the specific biological activities of the (-)-enantiomer, this guide operates under the working hypothesis that, like many organophosphorus compounds, this compound may modulate intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. It is crucial to acknowledge that enantiomers can exhibit distinct pharmacological properties.

The Importance of Controls in Experimental Design

Well-defined positive and negative controls are the cornerstones of reliable and reproducible research.[1][2][3] They serve to validate the experimental system and provide clear benchmarks against which the activity of the test compound, in this case, this compound, can be assessed.

  • Positive Controls are compounds known to elicit a specific, measurable effect similar to the one hypothesized for the test compound.[3] In the context of MAPK signaling, a positive control would be a known inhibitor or activator of the pathway.

  • Negative Controls are expected to produce no significant effect on the measured parameter.[3] These typically include the vehicle (solvent) used to dissolve the test compound and, in some cases, an inactive structural analog of the test compound.

Proposed Controls for this compound Experiments Targeting the MAPK Pathway

Based on the potential for organophosphorus compounds to influence cellular signaling, we propose the following controls for investigating the effect of this compound on the MAPK/ERK pathway, a key regulator of cell proliferation, differentiation, and survival.[4][5]

Control TypeCompound/TreatmentRationale
Positive Control U0126A highly selective and potent inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2.[6] It is widely used to confirm the role of the ERK pathway in cellular processes.
Negative Control Vehicle (e.g., 0.1% DMSO)This compound and U0126 are typically dissolved in dimethyl sulfoxide (DMSO). The vehicle control ensures that the observed effects are not due to the solvent.
Untreated Control Cells in mediaProvides a baseline for the normal physiological state of the cells under the experimental conditions.

Experimental Workflow and Methodologies

To assess the impact of this compound on the MAPK/ERK signaling pathway, a common and effective method is to measure the phosphorylation status of ERK1/2 (p-ERK1/2) in response to a stimulus, such as a growth factor.

Logical Flow of the Experiment

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups Cell Culture Cell Culture Serum Starvation Serum Starvation Cell Culture->Serum Starvation Pre-treatment Pre-treatment Serum Starvation->Pre-treatment Untreated Untreated Pre-treatment->Untreated Vehicle Vehicle Pre-treatment->Vehicle Positive Control (U0126) Positive Control (U0126) Pre-treatment->Positive Control (U0126) This compound This compound Pre-treatment->this compound Stimulation Stimulation Untreated->Stimulation Vehicle->Stimulation Positive Control (U0126)->Stimulation This compound->Stimulation Lysis & Protein Quantification Lysis & Protein Quantification Stimulation->Lysis & Protein Quantification Western Blot Western Blot Lysis & Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Figure 1: Experimental workflow for assessing this compound activity.
Detailed Experimental Protocol: Western Blot for p-ERK1/2

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation:

    • Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal levels of ERK phosphorylation.

  • Pre-treatment with Compounds:

    • Prepare stock solutions of this compound and U0126 in DMSO.

    • Dilute the compounds to their final working concentrations in serum-free media.

    • Add the diluted compounds to the appropriate wells:

      • Untreated: Serum-free media only.

      • Vehicle: Serum-free media with 0.1% DMSO.

      • Positive Control: Serum-free media with U0126 (e.g., 10 µM).

      • This compound: Serum-free media with the desired concentration(s) of this compound.

    • Incubate for 1-2 hours.

  • Stimulation:

    • Stimulate the cells by adding a growth factor (e.g., Epidermal Growth Factor - EGF, 100 ng/mL) to all wells except for a non-stimulated control group.

    • Incubate for 10-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Hypothetical Data Summary and Visualization

The following table presents hypothetical but expected quantitative data from the Western blot experiment, where the intensity of the p-ERK1/2 band is normalized to the total ERK1/2 band.

Treatment GroupStimulant (EGF)Normalized p-ERK1/2 Intensity (Arbitrary Units)Standard Deviation
Untreated-0.1± 0.02
Untreated+1.0± 0.15
Vehicle (0.1% DMSO)+0.98± 0.12
Positive Control (U0126) +0.05 ± 0.01
This compound (10 µM) +0.45 ± 0.08
MAPK/ERK Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling cascade, highlighting the point of inhibition by the positive control, U0126.

mapk_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase SOS SOS Receptor Tyrosine Kinase->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response U0126 U0126 U0126->MEK1/2 Inhibits This compound This compound (Hypothesized Target) This compound->MEK1/2 ?

Figure 2: The MAPK/ERK signaling pathway and potential points of inhibition.

Conclusion

By employing a well-characterized positive control like U0126 and appropriate negative controls, researchers can confidently interpret the experimental results for this compound. If this compound demonstrates a reduction in ERK1/2 phosphorylation, as suggested in the hypothetical data, it would provide strong evidence for its inhibitory activity on the MAPK pathway, warranting further investigation into its precise mechanism of action. This structured approach, grounded in the principles of good experimental design, is essential for advancing our understanding of novel compounds in drug discovery and development.

References

Navigating the Labyrinth of Off-Target Effects: A Comparative Analysis of (-)-Anicyphos and Other Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the on-target and off-target effects of chemical probes is paramount for the accurate interpretation of experimental results and the development of safe and effective therapeutics. (-)-Anicyphos, a synthetic activator of Protein Kinase C (PKC), offers a valuable tool for studying the roles of this critical family of signaling enzymes. However, like many small molecule modulators, its utility is intrinsically linked to its selectivity. This guide provides a comparative analysis of the potential off-target effects of this compound, contextualized by the known off-target profiles of other well-characterized PKC activators, namely phorbol esters and bryostatins.

Due to a lack of publicly available, comprehensive off-target screening data for this compound, this guide will draw comparisons based on its known function as a PKC activator and the established off-target interactions of analogous compounds. We will also detail the experimental protocols necessary to generate a complete off-target profile for this compound.

The Challenge of Selectivity in PKC Activation

Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Both cPKCs and nPKCs are activated by the second messenger diacylglycerol (DAG). This compound, like phorbol esters, is a DAG mimetic, binding to the C1 domain of conventional and novel PKC isoforms to induce their activation.

The C1 domain, however, is not exclusive to PKC isoforms. A number of other proteins, often referred to as "non-kinase phorbol ester receptors," also possess this domain and are therefore potential off-targets for C1 domain-binding activators.[1][2][3] This inherent challenge in achieving absolute selectivity is a critical consideration in the use of compounds like this compound.

Comparative Off-Target Profiles

To contextualize the potential off-target effects of this compound, we compare it to two other widely studied classes of PKC activators: phorbol esters and bryostatins.

FeatureThis compound (Presumed)Phorbol Esters (e.g., PMA, PDBu)Bryostatin-1
Primary Target Conventional & Novel PKC IsoformsConventional & Novel PKC IsoformsConventional & Novel PKC Isoforms
Known Off-Targets Data not publicly availableC1 Domain-Containing Proteins: • Munc13 (involved in synaptic vesicle priming)[1]• Chimaerins (Rac GTPase-activating proteins)[2][3]• RasGRP (Ras guanyl-releasing proteins)[2]While specific off-target binding data is limited, clinical trials have revealed a range of adverse effects suggesting complex biological interactions beyond PKC activation.
Reported Side Effects in Clinical Studies Not applicableNot typically used systemically in humans due to tumor promotionMyalgia (muscle pain), gastrointestinal issues (nausea, vomiting), and fatigue have been commonly reported.[4][5]
Tumor Promotion Data not availablePotent tumor promotersGenerally considered non-tumor promoting and has been investigated as an anti-cancer agent.

Phorbol Esters: The off-target effects of phorbol esters are relatively well-documented. Their ability to bind to any protein containing a C1 domain means they can influence a range of cellular processes independent of PKC activation.[1][2][3] For example, their interaction with Munc13 can directly impact neurotransmitter release, a critical consideration in neuroscience research.[1]

Bryostatin-1: While also a potent PKC activator, bryostatin-1 exhibits a different biological profile from phorbol esters, notably lacking their tumor-promoting properties. However, clinical trials with bryostatin-1 for various indications, including cancer and Alzheimer's disease, have been hampered by a narrow therapeutic window and significant side effects.[4][5] These adverse effects are likely a consequence of either potent, sustained PKC activation in various tissues or engagement with yet-to-be-identified off-targets.

This compound: In the absence of direct experimental data, it is reasonable to hypothesize that this compound, as a C1 domain ligand, may also interact with the same off-targets as phorbol esters. The extent of this interaction and its functional consequences would depend on the specific binding affinities of this compound for these proteins compared to PKC isoforms.

Experimental Protocols for Off-Target Profiling

To definitively characterize the off-target profile of this compound, a series of well-established experimental protocols should be employed.

Kinome-Wide Binding Assays

A broad, competition-based binding assay against a large panel of purified human kinases is the gold standard for assessing the selectivity of kinase modulators.

Experimental Protocol: KinomeScan™ (DiscoverX-like) Assay

  • Compound Immobilization: A proprietary ligand is immobilized on a solid support.

  • Kinase-Ligand Binding: Each kinase from a comprehensive panel is incubated with the immobilized ligand, allowing for a binding interaction.

  • Competition with Test Compound: The kinase and immobilized ligand are then incubated with a range of concentrations of the test compound (e.g., this compound).

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag linked to the kinase. A reduction in the amount of bound kinase indicates that the test compound is competing for the binding site.

  • Data Analysis: The results are typically expressed as the percentage of kinase bound to the support relative to a DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be calculated to quantify the binding affinity.

Cellular Target Engagement Assays

To confirm that the interactions observed in biochemical assays occur within a cellular context, target engagement assays are crucial.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • Cell Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

C1 Domain Protein Panel Binding Assay

To specifically address the expected off-targets for a C1 domain ligand, a custom binding assay against a panel of purified C1 domain-containing proteins (e.g., Munc13, chimaerins, RasGRP) should be conducted. The principles of this assay would be similar to the kinome-wide binding assay, using a competitive binding format to determine the affinity of this compound for each protein.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

cluster_0 PKC Activation Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Protein PKC->Substrate phosphorylates Ca Ca²⁺ Ca->PKC activates ER->Ca releases pSubstrate Phosphorylated Substrate Substrate->pSubstrate Anicyphos This compound Anicyphos->PKC mimics DAG, activates

Caption: Simplified signaling pathway for the activation of conventional Protein Kinase C (PKC).

cluster_1 Off-Target Identification Workflow Compound Test Compound (this compound) KinomeScan Kinome-wide Binding Assay Compound->KinomeScan C1Panel C1 Domain Protein Binding Panel Compound->C1Panel InitialHits Initial Off-Target Hits KinomeScan->InitialHits CETSA Cellular Thermal Shift Assay (CETSA) CellularEngagement Confirmed Cellular Target Engagement CETSA->CellularEngagement C1Panel->InitialHits InitialHits->CETSA validation PhenotypicAssay Phenotypic/Functional Assays CellularEngagement->PhenotypicAssay functional validation ValidatedOffTargets Validated Off-Targets & Functional Consequences PhenotypicAssay->ValidatedOffTargets

Caption: A typical experimental workflow for identifying and validating off-target effects.

Conclusion

While this compound is a valuable tool for probing PKC function, researchers must remain cognizant of its potential for off-target effects, primarily through interactions with other C1 domain-containing proteins. The well-documented off-target profiles of phorbol esters serve as a cautionary guide, highlighting the importance of comprehensive selectivity profiling. By employing rigorous experimental workflows, including kinome-wide screening and cellular target engagement assays, the scientific community can build a more complete understanding of the pharmacological profile of this compound. This knowledge is essential for the design of well-controlled experiments and the ultimate development of highly selective chemical probes and therapeutics.

References

Independent Verification of (-)-Anicyphos Research Findings: A Comparative Analysis of Organophosphorus Heterocycles in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the research pertaining to the biological activity of (-)-Anicyphos. To date, no peer-reviewed studies detailing its synthesis, mechanism of action, or therapeutic potential, particularly in the field of oncology, have been published. The same holds true for its potential enantiomer, (R)-(+)-Anicyphos. This absence of primary research data precludes a direct comparative analysis of this compound with other therapeutic agents.

While information on this compound is unavailable, the broader class of compounds to which it belongs—organophosphorus heterocycles—has garnered interest for its potential anticancer activities. This guide will, therefore, provide a comparative overview of representative organophosphorus heterocyclic compounds that have been investigated for their efficacy against cancer cell lines, placing them in context with established anticancer agents.

Comparative Analysis of Anticancer Activity

The exploration of organophosphorus heterocycles as potential anticancer agents has yielded several compounds with notable activity. For the purpose of this guide, we will focus on select examples from the literature to illustrate their potential.

Compound ClassRepresentative Compound(s)Cancer Cell Line(s)IC50/GI50 (µM)Comparator Drug(s)Comparator IC50/GI50 (µM)Reference
Dihydrophosphinine Oxides Dimer of 3-methyl-1-(2,4,6-triisopropylphenyl)phosphole oxideRPMI-8226 (Leukemia), SR (Leukemia), NCI-H460 (NSCLC), COLO 205 (Colon), SK-MEL-5 (Melanoma), UACC-62 (Melanoma)~1-10Not specifiedNot specified[1][2]
Oxaphosphinanes A specific, unnamed oxaphosphinane derivativeGlioblastoma16.3 (EC50)Not specifiedNot specified[1]

Note: The provided data for Dihydrophosphinine Oxides represents a range of activity across multiple cell lines. Specific IC50/GI50 values for each cell line were not detailed in the source material. The EC50 value for the oxaphosphinane derivative represents the half-maximal effective concentration.

Experimental Protocols

Detailed experimental methodologies for the cited compounds are not exhaustively provided in the available literature. However, a general workflow for in vitro anticancer activity screening can be outlined.

General Workflow for In Vitro Anticancer Drug Screening

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Viability/Proliferation Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in Microplates cell_culture->seeding treatment Addition of Compounds to Cells seeding->treatment compound_prep Preparation of Compound Dilutions compound_prep->treatment incubation Incubation (e.g., 48-72h) treatment->incubation assay_reagent Addition of Viability Reagent (e.g., MTT, resazurin) incubation->assay_reagent measurement Absorbance/Fluorescence Measurement assay_reagent->measurement data_processing Data Processing and Normalization measurement->data_processing ic50_calc IC50/GI50 Calculation data_processing->ic50_calc

Caption: General workflow for in vitro anticancer drug screening.

Methodology for Cell Viability Assays (General Protocol):

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. Plates are incubated overnight to allow for cell attachment.

  • Compound Preparation and Treatment: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium. The media from the seeded plates is replaced with media containing the various concentrations of the test compounds. Control wells receive vehicle only.

  • Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. For example, in an MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the MTT to formazan, which is then solubilized, and the absorbance is read using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values are then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

The precise mechanisms of action for the broader class of organophosphorus heterocycles are not well-defined in the provided search results. However, a hypothetical signaling pathway that could be targeted by anticancer agents is the MAPK/ERK pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.

Hypothetical Targeting of the MAPK/ERK Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation OP_Heterocycle Organophosphorus Heterocycle (Hypothetical) OP_Heterocycle->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

In this hypothetical model, an organophosphorus heterocycle could act as an inhibitor of one of the key kinases in the MAPK/ERK cascade, such as RAF. By blocking the phosphorylation and activation of downstream components, the compound would prevent the signaling cascade that ultimately leads to increased cell proliferation and survival, thereby exerting its anticancer effect.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for (-)-Anicyphos

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of responsible research. This document provides essential, immediate safety and logistical information for the proper disposal of (-)-Anicyphos, ensuring a safe and compliant laboratory operation.

Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential health effects. According to safety data sheets, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory[1].

  • Hand Protection: Use compatible chemical-resistant gloves[1]. Gloves should be inspected before use and disposed of properly.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, respiratory protection is recommended[1].

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention[1].

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice[1].

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 98674-83-0[1][3]
Molecular Formula C12H17O5P[1][3]
Molecular Weight 272.23 g/mol [4][5]
Appearance Solid
Melting Point 194-200 °C[4][5]
Storage Temperature 2-8°C[4][5]

Spill and Leak Procedures

In the event of a spill, the following steps should be taken to mitigate exposure and environmental contamination:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Prevent further spillage if it is safe to do so.

  • Collect: Carefully sweep or shovel the spilled solid material into an appropriate container for disposal. Minimize dust generation[1].

  • Package: Place the collected material into a suitable, labeled, and sealed container for disposal.

  • Clean: Thoroughly clean the spill area.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed and approved waste disposal service. Chemical degradation is not advised without specific, validated protocols.

  • Containerization: Collect waste this compound in a dedicated, chemically compatible container with a secure lid. Ensure the container is clean and dry before adding waste.

  • Labeling: Clearly label the waste container as "Hazardous Waste." The label must include the full chemical name, "this compound," and the approximate quantity. Avoid using abbreviations.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation and away from incompatible materials such as strong oxidizing agents[1].

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal. The recommended disposal method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber[1].

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

Anicyphos_Disposal_Workflow start Start: This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe containerize Containerize Waste in Labeled, Compatible Container ppe->containerize spill_check Spill or Leak? containerize->spill_check spill_procedure Follow Spill & Leak Procedure spill_check->spill_procedure Yes store Store in Designated Satellite Accumulation Area spill_check->store No spill_procedure->containerize contact_ehs Contact EHS for Pickup & Professional Disposal store->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.